Product packaging for Dodecane, 3-ethyl(Cat. No.:CAS No. 57297-82-2)

Dodecane, 3-ethyl

Cat. No.: B14626092
CAS No.: 57297-82-2
M. Wt: 198.39 g/mol
InChI Key: RPDFRSKJKOQCIT-UHFFFAOYSA-N
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Description

Dodecane, 3-ethyl is a useful research compound. Its molecular formula is C14H30 and its molecular weight is 198.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30 B14626092 Dodecane, 3-ethyl CAS No. 57297-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57297-82-2

Molecular Formula

C14H30

Molecular Weight

198.39 g/mol

IUPAC Name

3-ethyldodecane

InChI

InChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3

InChI Key

RPDFRSKJKOQCIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyldodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyldodecane is a branched-chain alkane with the molecular formula C14H30. As a member of the hydrocarbon family, its chemical and physical properties are of interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. This guide provides a comprehensive overview of the known properties of 3-ethyldodecane, including detailed experimental protocols for the determination of key physical characteristics and a representative synthetic approach.

It is important to note that while computed data for 3-ethyldodecane is available, specific experimental data for this compound is limited in publicly accessible literature. Therefore, for comparative purposes, this guide also includes experimental data for the straight-chain isomer, n-dodecane, and the smaller branched alkane, 3-ethyldecane.

Chemical and Physical Properties of 3-Ethyldodecane (Computed)

The following table summarizes the computed chemical and physical properties of 3-ethyldodecane. These values are predicted using computational models and provide valuable estimates in the absence of extensive experimental data.

PropertyValueSource
Molecular FormulaC14H30PubChem[1]
Molecular Weight198.39 g/mol PubChem[1]
IUPAC Name3-EthyldodecanePubChem[1]
XLogP3-AA7.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count0PubChem[1]
Rotatable Bond Count10PubChem[1]

Comparative Experimental Data

To provide context for the properties of 3-ethyldodecane, the following tables present experimental data for the related compounds n-dodecane and 3-ethyldecane.

n-Dodecane: Experimental Physical Properties
PropertyValueSource
Boiling Point216.3 °C at 760 mmHgPubChem[2]
Melting Point-9.6 °CPubChem[2]
Density0.75 g/mL at 25 °CChemicalBook[3]
Water Solubility3.7e-06 mg/mL at 25 °CPubChem[2]
3-Ethyldecane: Experimental Physical Properties
PropertyValueSource
Boiling Point209 °CNIST Chemistry WebBook[4]
Melting Point-62.15 °C (estimated)Cheméo
Density0.76 g/cm³ at 20 °CCheméo

Experimental Protocols

Detailed methodologies for determining key physical properties of liquid hydrocarbons like 3-ethyldodecane are crucial for obtaining reliable experimental data. The following sections describe standard laboratory procedures.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[5][6][7]

Procedure:

  • A small sample of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Determination of Density: Pycnometer Method

A pycnometer is a piece of laboratory glassware used to determine the density of a liquid with high precision.[8][9][10][11]

Procedure:

  • A clean, dry pycnometer is weighed accurately (m1).

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • The filled pycnometer is weighed again (m2).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The pycnometer filled with the reference liquid is weighed (m3).

  • The density of the sample liquid is calculated using the formula: Density_sample = [(m2 - m1) / (m3 - m1)] * Density_reference

Synthesis of Branched Alkanes: Grignard Reaction

A common method for the synthesis of branched alkanes involves the use of Grignard reagents. This approach allows for the formation of new carbon-carbon bonds.[12][13][14][15][16]

General Procedure:

  • Formation of the Grignard Reagent: An alkyl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (R-MgX).

  • Reaction with a Ketone: The Grignard reagent is then reacted with a ketone. The nucleophilic alkyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

  • Protonation: The resulting magnesium alkoxide intermediate is then protonated, typically by the addition of a weak acid (e.g., aqueous ammonium chloride), to yield a tertiary alcohol.

  • Dehydration and Hydrogenation: The tertiary alcohol is subsequently dehydrated to form an alkene, followed by catalytic hydrogenation to yield the final branched alkane.

Visualizations

Experimental Workflow: Determination of Boiling Point (Thiele Tube Method)

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in fusion tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat side arm D->E Start heating F Observe stream of bubbles E->F G Remove heat and cool F->G H Record temperature when liquid enters capillary G->H I Final Result H->I Boiling Point

Caption: Workflow for boiling point determination using the Thiele tube method.

Experimental Workflow: Determination of Density (Pycnometer Method)

DensityDetermination cluster_weighing Weighing Steps cluster_calculation Calculation W1 Weigh empty pycnometer (m1) W2 Fill with sample and weigh (m2) W1->W2 W3 Fill with reference liquid and weigh (m3) W2->W3 Calc Density = [(m2 - m1) / (m3 - m1)] * Density_ref W3->Calc Use measured masses Result Final Density Calc->Result Density of Sample GrignardSynthesis cluster_reactants Starting Materials cluster_steps Reaction Steps R1 Alkyl Halide (R-X) S1 Formation of Grignard Reagent (R-MgX) R1->S1 R2 Magnesium (Mg) R2->S1 R3 Ketone (R'-CO-R'') S2 Nucleophilic attack on Ketone R3->S2 S1->S2 S3 Protonation S2->S3 S4 Dehydration & Hydrogenation S3->S4 P Branched Alkane S4->P Final Product

References

The Energetic Landscape of Branched Alkanes: A Technical Guide to Their Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, fundamental organic molecules, play a crucial role in various scientific disciplines, from materials science to pharmacology. Their three-dimensional structure significantly influences their physical and chemical behavior, with profound implications for their application. A deep understanding of their thermodynamic properties—enthalpy, entropy, and Gibbs free energy—is paramount for predicting their stability, reactivity, and suitability for specific applications, including rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the core thermodynamic principles governing branched alkanes, detailed experimental methodologies for their determination, and a quantitative comparison of key isomers.

The Influence of Branching on Thermodynamic Stability

In the realm of alkane isomers, a fascinating trend emerges: branched alkanes are generally more thermodynamically stable than their linear counterparts. This increased stability is reflected in their more negative standard enthalpies of formation (ΔHf°). For instance, neopentane (2,2-dimethylpropane) is the most stable isomer of pentane, possessing the lowest enthalpy of formation.[1] This phenomenon, often referred to as the "alkane branching effect," arises from a combination of factors including electron correlation, steric interactions, and hyperconjugation.[1] Essentially, the more compact structure of branched alkanes leads to a decrease in the molecule's surface area and a corresponding lowering of its potential energy.[1]

Quantitative Thermodynamic Data of Pentane and Hexane Isomers

To illustrate the impact of branching on thermodynamic properties, the following tables summarize the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) for the isomers of pentane and hexane at 298.15 K.

Table 1: Thermodynamic Properties of Pentane Isomers (C5H12)

IsomerIUPAC NameΔHf° (kJ/mol)S° (J/mol·K)ΔGf° (kJ/mol)
n-pentanePentane-146.4349-8.4
Isopentane2-Methylbutane-154.4344-14.8
Neopentane2,2-Dimethylpropane-166.0306-15.2
Data sourced from the NIST Chemistry WebBook and Wired Chemist.[2][3]

Table 2: Thermodynamic Properties of Hexane Isomers (C6H14)

IsomerIUPAC NameΔHf° (kJ/mol)S° (J/mol·K)ΔGf° (kJ/mol)
n-hexaneHexane-167.2388-0.3
Isohexane2-Methylpentane-174.5384-2.6
3-Methylpentane3-Methylpentane-171.8382-1.1
Neohexane2,2-Dimethylbutane-185.7358-6.4
2,3-Dimethylbutane2,3-Dimethylbutane-178.6368-4.4
Data sourced from the NIST Chemistry WebBook and other sources.[4][5][6][7][8]

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for measuring enthalpy and entropy, from which Gibbs free energy can be calculated.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

experimental_workflow_enthalpy cluster_preparation Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_calculation Calculation sample Weigh a precise mass of the volatile alkane in a sealed ampoule pellet Place the ampoule in a crucible with a known mass of a combustion aid (e.g., benzoic acid) sample->pellet bomb Place the crucible in the bomb, add a measured amount of water, and pressurize with excess pure oxygen pellet->bomb ignite Ignite the sample via an electrical fuse bomb->ignite measure_temp Record the temperature change (ΔT) of the water bath ignite->measure_temp q_cal Calculate the heat absorbed by the calorimeter (q_cal) using its known heat capacity (C_cal) measure_temp->q_cal q_rxn Determine the heat of combustion (q_rxn = -q_cal) q_cal->q_rxn delta_h_c Calculate the standard enthalpy of combustion (ΔH_c°) per mole of the alkane q_rxn->delta_h_c delta_h_f Use Hess's Law with known ΔH_f° of CO2 and H2O to calculate the ΔH_f° of the alkane delta_h_c->delta_h_f

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology:

  • Sample Preparation: A precise mass of the volatile liquid alkane is encapsulated in a thin-walled glass or quartz ampoule. This ampoule is then placed in a crucible along with a known mass of a solid combustion promoter, such as benzoic acid, which has a well-characterized enthalpy of combustion. A fuse wire is positioned to ensure ignition of the promoter.

  • Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A small, measured amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[9] The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely. The sample is then ignited by passing an electric current through the fuse wire. The combustion of the alkane and the promoter releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is re-established.

  • Data Analysis and Calculation:

    • The heat absorbed by the calorimeter and its contents (qcalorimeter) is calculated using the equation: q_calorimeter = C_calorimeter * ΔT where Ccalorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the measured temperature change.

    • The heat released by the reaction (qreaction) is equal in magnitude but opposite in sign to the heat absorbed by the calorimeter: q_reaction = -q_calorimeter.

    • The total heat released is the sum of the combustion of the alkane and the combustion promoter. The heat from the promoter is subtracted to find the heat of combustion of the alkane.

    • The standard enthalpy of combustion (ΔHc°) of the alkane is then calculated per mole.

    • Finally, the standard enthalpy of formation (ΔHf°) of the alkane is calculated using Hess's Law, utilizing the known standard enthalpies of formation for the products of combustion (CO2 and H2O).[10]

Entropy: Statistical Mechanics and Spectroscopy

The standard entropy of a substance is determined by a combination of calorimetric measurements at low temperatures and calculations based on statistical mechanics, which utilizes molecular properties obtained from spectroscopy.

logical_relationship_entropy cluster_spectroscopy Spectroscopic Measurements cluster_molecular_params Molecular Parameters cluster_stat_mech Statistical Mechanics Calculation ir_raman Infrared (IR) and Raman Spectroscopy vib_freq Vibrational Frequencies ir_raman->vib_freq microwave Microwave Spectroscopy rot_const Rotational Constants (Moments of Inertia) microwave->rot_const partition_func Calculate Partition Functions (Translational, Rotational, Vibrational, Electronic) vib_freq->partition_func rot_const->partition_func entropy_calc Calculate Molar Entropy (S°) partition_func->entropy_calc

Caption: Logical relationship for determining entropy via spectroscopy and statistical mechanics.

Detailed Methodology:

  • Spectroscopic Analysis:

    • Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the vibrational frequencies of the molecule. Each vibrational mode contributes to the overall entropy.

    • Microwave Spectroscopy: This method provides highly accurate measurements of the moments of inertia of the molecule, from which the rotational constants are derived. These constants are essential for calculating the rotational contribution to entropy.

  • Statistical Mechanics Calculations:

    • The entropy of a molecule is calculated as the sum of contributions from translational, rotational, vibrational, and electronic degrees of freedom.

    • The translational entropy is calculated using the Sackur-Tetrode equation, which depends on the molecular mass, temperature, and pressure.

    • The rotational entropy is calculated from the rotational constants (obtained from microwave spectroscopy) and the symmetry number of the molecule.

    • The vibrational entropy is calculated from the vibrational frequencies (obtained from IR and Raman spectroscopy) using the harmonic oscillator model.

    • The electronic entropy is typically negligible for alkanes at standard temperatures as the electronic ground state is non-degenerate.

  • Calorimetric Data (Third Law of Thermodynamics): The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[11] Experimental heat capacity data from very low temperatures up to the desired temperature (e.g., 298.15 K) are used to determine the entropy by integrating Cp/T with respect to temperature. This calorimetric entropy should agree with the spectroscopically calculated entropy for simple, well-ordered crystals.

Gibbs Free Energy Calculation

Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) have been determined, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the fundamental thermodynamic relationship:[11]

ΔGf° = ΔHf° - TΔSf°

Where:

  • T is the standard temperature (298.15 K).

  • ΔSf° is the standard entropy of formation, which is calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

Conclusion

The thermodynamic properties of branched alkanes are a direct consequence of their molecular structure. The increased stability of branched isomers, as evidenced by their more negative enthalpies of formation, is a key principle with far-reaching implications. The accurate determination of these properties through a combination of experimental techniques like bomb calorimetry and theoretical calculations based on statistical mechanics and spectroscopy provides the fundamental data necessary for researchers, scientists, and drug development professionals to predict molecular behavior, optimize chemical processes, and design novel molecules with desired characteristics. The data and methodologies presented in this guide serve as a critical resource for advancing research and development in fields where the energetic landscape of molecules dictates their utility.

References

High-Purity 3-Ethyldodecane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Ethyldodecane, a branched-chain alkane with the chemical formula C14H30, is a lipophilic compound of increasing interest in pharmaceutical research and development. Its unique physical and chemical properties make it a candidate for various applications, including as an excipient in drug delivery systems and as a non-polar solvent. This technical guide provides an in-depth overview of the commercial sourcing, synthesis, purification, and analytical characterization of high-purity 3-ethyldodecane, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Custom Synthesis

High-purity 3-ethyldodecane is not typically available as a standard catalog item from major chemical suppliers. Due to its specialized nature, researchers requiring this compound in high purity will likely need to engage with companies offering custom chemical synthesis services. These companies operate on a fee-for-service or a full-time equivalent (FTE) basis to produce specific molecules according to client specifications.

Table 1: Potential Custom Synthesis Providers

Company TypeService ModelKey Capabilities
Custom Synthesis CROsFee-for-Service (FFS), Full-Time Equivalent (FTE)Multi-step organic synthesis, process development, scale-up, and analytical services.
Specialized Chemical ManufacturersFFS, Bulk SynthesisExpertise in specific reaction classes, large-scale production.

When sourcing 3-ethyldodecane, it is crucial to provide the supplier with detailed specifications, including the desired purity level, required quantity, and the analytical data needed for quality control.

Synthesis of 3-Ethyldodecane: Experimental Protocols

The synthesis of 3-ethyldodecane can be achieved through established organometallic reactions. A common and effective method involves the Grignard reaction, which is well-suited for the formation of carbon-carbon bonds.

Grignard Reaction Protocol

This protocol outlines the synthesis of 3-ethyldodecane from 1-bromodecane and ethyl magnesium bromide.

Materials:

  • 1-bromodecane

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to reflux.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Bromodecane:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 1-bromodecane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 1-bromodecane solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and a dilute solution of hydrochloric acid. This will hydrolyze the intermediate and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. The organic layer containing the 3-ethyldodecane will separate from the aqueous layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the crude 3-ethyldodecane by fractional distillation under reduced pressure to achieve high purity.

Purity Analysis and Characterization

Ensuring the purity and structural integrity of synthesized 3-ethyldodecane is critical for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Analytical Methods for Quality Control of 3-Ethyldodecane

Analytical TechniquePurposeExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A single major peak corresponding to 3-ethyldodecane with a mass spectrum consistent with its molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of isomeric or other organic impurities.Spectra consistent with the predicted chemical shifts and coupling constants for the 3-ethyldodecane structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the alkane functional group and absence of other functional groups.Characteristic C-H stretching and bending vibrations for an alkane. Absence of peaks corresponding to O-H, C=O, or other functional groups.
Experimental Protocol: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small amount of the purified 3-ethyldodecane in a volatile organic solvent such as hexane or dichloromethane.

Data Analysis:

  • The purity is determined by the area percentage of the 3-ethyldodecane peak in the total ion chromatogram (TIC). The mass spectrum of the peak should be compared with a reference spectrum from a database (e.g., NIST) to confirm its identity.

Applications in Drug Development

The lipophilic nature and low reactivity of high-purity 3-ethyldodecane make it a promising candidate for various applications in pharmaceutical formulations.

  • Solubility Enhancement: Branched alkanes can act as co-solvents or as part of a lipid-based drug delivery system to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] The branched structure can disrupt the crystal lattice of a drug and create a more favorable environment for dissolution.[1]

  • Topical and Transdermal Formulations: Due to its oily nature and ability to act as a penetration enhancer, 3-ethyldodecane can be a valuable component in creams, ointments, and patches for topical and transdermal drug delivery.[3][4] It can help to solubilize the active pharmaceutical ingredient (API) and facilitate its transport across the skin barrier.[3][4]

  • Excipient in Emulsions and Microemulsions: As a non-polar oil phase, it can be used to formulate stable emulsions and microemulsions for the delivery of both lipophilic and hydrophilic drugs.

Logical Workflow for Procurement and Validation

The following diagram illustrates a typical workflow for a research or drug development team to procure and validate high-purity 3-ethyldodecane.

Procurement_Workflow cluster_procurement Procurement cluster_synthesis Synthesis & Delivery cluster_validation In-House Validation cluster_rejection Rejection start Define Requirements (Purity, Quantity) identify_suppliers Identify Custom Synthesis Suppliers start->identify_suppliers request_quotes Request Quotes & Lead Times identify_suppliers->request_quotes select_supplier Select Supplier request_quotes->select_supplier place_order Place Purchase Order select_supplier->place_order synthesis Supplier Synthesizes 3-Ethyldodecane place_order->synthesis supplier_qc Supplier's Internal QC (GC-MS, NMR) synthesis->supplier_qc shipping Shipment of Product & Certificate of Analysis supplier_qc->shipping receive_product Receive Product shipping->receive_product inhouse_qc Perform In-House QC (GC-MS, NMR, FTIR) receive_product->inhouse_qc compare_data Compare Data with Supplier's CoA inhouse_qc->compare_data approve_material Approve Material for Research/Development compare_data->approve_material Data Matches reject_material Reject Material compare_data->reject_material Data Mismatch contact_supplier Contact Supplier for Resolution reject_material->contact_supplier

Caption: Procurement and validation workflow for high-purity 3-ethyldodecane.

Conclusion

While not a readily available stock chemical, high-purity 3-ethyldodecane can be reliably sourced through custom synthesis. A thorough understanding of the synthetic routes, purification methods, and analytical techniques for quality control is essential for researchers and drug development professionals. The unique properties of this branched alkane present opportunities for its use as a versatile excipient in various pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble drugs. Careful planning of the procurement and in-house validation process is crucial to ensure the quality and suitability of the material for its intended research or development application.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Complex Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming complex branched alkanes as stipulated by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is fundamental for unambiguous communication in chemical research, particularly in the fields of organic synthesis, medicinal chemistry, and drug development, where precise molecular structure identification is paramount. This document outlines the core rules, presents relevant quantitative data, details experimental protocols for the synthesis and characterization of these molecules, and provides visual aids to facilitate understanding.

Core Principles of IUPAC Nomenclature for Branched Alkanes

The IUPAC system provides a logical and systematic set of rules to name organic compounds, ensuring that every distinct compound has a unique name. For branched alkanes, the process involves a series of sequential steps to identify and name the parent chain and its various substituents.

Identifying the Parent Chain

The foundation of the name of a branched alkane is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[1] It is crucial to examine all possible paths, as the longest chain may not always be written in a linear fashion.[2] If two or more chains of equal length are found, the parent chain is the one with the greatest number of substituents.[2]

Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is chosen to give the substituent encountered first the lowest possible number (locant). If there is a tie, the chain is numbered to give the second substituent the lowest possible number, and so on.[2] If there is still a tie, the substituents are considered alphabetically, and the group that comes first in the alphabet is assigned the lower number.[2]

Naming and Locating Substituents

Each branch attached to the parent chain is called a substituent. Alkyl groups, which are derived from alkanes by removing one hydrogen atom, are the most common substituents. Their names are formed by replacing the "-ane" suffix of the corresponding alkane with "-yl". For example, a one-carbon substituent is a methyl group, and a two-carbon substituent is an ethyl group.

The position of each substituent on the parent chain is indicated by its locant. A hyphen is used to separate the locant from the substituent name.

Assembling the Full IUPAC Name

The full name of the branched alkane is assembled by following these rules:

  • Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their locants. Prefixes such as "di-", "tri-", "tetra-", which indicate the number of identical substituents, are ignored when alphabetizing, as are the hyphenated prefixes "sec-" and "tert-". However, the prefix "iso-" is considered part of the substituent name for alphabetization.[1]

  • Complex Substituents: If a substituent is itself branched, it is named as a substituted alkyl group. The carbon atom of the branch that is attached to the parent chain is numbered as 1. The name of the complex substituent is enclosed in parentheses. When alphabetizing, the first letter of the complete name of the complex substituent (including any numerical prefixes within the parentheses) is used.

  • Multiple Identical Substituents: If the same substituent appears more than once, the prefixes "di-", "tri-", "tetra-", etc., are used to indicate the number of times it appears. The locants for each instance of the substituent are listed, separated by commas. For multiple identical complex substituents, the prefixes "bis-", "tris-", "tetrakis-", etc., are used.

  • Final Name Construction: The full name is written as a single word, with the substituents listed in alphabetical order, each preceded by its locant and a hyphen. The name of the parent alkane appears at the end.

Data Presentation: Physical Properties of Branched Alkanes

The degree of branching in an alkane has a significant impact on its physical properties, most notably its boiling point. Generally, for isomers, a higher degree of branching leads to a lower boiling point. This is because branching reduces the surface area of the molecule, leading to weaker intermolecular van der Waals forces, which require less energy to overcome.[3][4]

The following tables provide a comparison of the boiling points of various hexane and nonane isomers, illustrating this trend.

Table 1: Boiling Points of Hexane (C₆H₁₄) Isomers [3]

IUPAC NameStructureBoiling Point (°C)
n-HexaneCH₃(CH₂)₄CH₃68.7
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃60.3
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃63.3
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃49.7
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂58.0

Table 2: Boiling Points of Selected Nonane (C₉H₂₀) Isomers [5][6][7]

IUPAC NameStructureBoiling Point (°C)
n-NonaneCH₃(CH₂)₇CH₃150.8
2-Methyloctane(CH₃)₂CH(CH₂)₅CH₃143.3
3-MethyloctaneCH₃CH₂CH(CH₃)(CH₂)₄CH₃144.2
4-MethyloctaneCH₃(CH₂)₂CH(CH₃)(CH₂)₃CH₃142.5
2,2-Dimethylheptane(CH₃)₃C(CH₂)₄CH₃134.6
3,3-DimethylheptaneCH₃CH₂C(CH₃)₂(CH₂)₃CH₃137.9
2,2,5-Trimethylhexane(CH₃)₃CCH₂CH₂CH(CH₃)₂123.9
2,2,4,4-Tetramethylpentane(CH₃)₃CCH₂C(CH₃)₃122.3

Experimental Protocols

Synthesis of a Complex Branched Alkane: 2,2,4-Trimethylpentane

2,2,4-Trimethylpentane, also known as isooctane, is a highly branched alkane that is a primary component of gasoline and serves as the 100-point on the octane rating scale.[8] One common industrial method for its synthesis is the acid-catalyzed alkylation of isobutane with isobutene.[8]

Objective: To synthesize 2,2,4-trimethylpentane from isobutane and isobutene using a sulfuric acid catalyst.

Materials:

  • Isobutane (liquefied)

  • Isobutene (liquefied)

  • Concentrated sulfuric acid (98%)

  • Ice-salt bath

  • Pressurized reaction vessel with stirring mechanism

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: Cool the pressurized reaction vessel to 0-5 °C using an ice-salt bath.

  • Catalyst Charging: Carefully add a measured volume of concentrated sulfuric acid to the reaction vessel.

  • Reactant Addition: Slowly introduce a mixture of liquefied isobutane and isobutene into the reaction vessel while vigorously stirring. Maintain the temperature of the reaction mixture between 0 and 10 °C. The ratio of isobutane to isobutene should be in excess, typically around 10:1, to minimize side reactions.

  • Reaction Time: Continue stirring the mixture at the controlled temperature for 1-2 hours to ensure complete reaction.

  • Quenching: After the reaction period, carefully transfer the reaction mixture to a separatory funnel containing crushed ice. This will quench the reaction and dilute the acid.

  • Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the product, and the lower layer is the aqueous acidic phase.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any residual water.

  • Purification: Filter the dried organic layer to remove the drying agent. Purify the crude 2,2,4-trimethylpentane by fractional distillation, collecting the fraction that boils at 99.3 °C.[8]

Characterization of Branched Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture of volatile and semi-volatile organic compounds, such as a mixture of branched alkanes.[9]

Objective: To identify and quantify the components of a hydrocarbon mixture containing branched alkanes.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium carrier gas (high purity)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Hydrocarbon mixture sample

  • Standard solutions of known alkanes for calibration and identification

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Dilute the hydrocarbon mixture in a suitable volatile solvent (e.g., hexane or pentane) to an appropriate concentration for GC-MS analysis.

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 50:1.

    • Oven Program: Set the initial oven temperature to 40 °C and hold for 5 minutes. Ramp the temperature at a rate of 10 °C/min to 280 °C and hold for 10 minutes.

    • Carrier Gas: Set the helium flow rate to 1 mL/min (constant flow mode).

    • Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in the electron ionization (EI) mode with a scan range of m/z 40-500.

  • Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • Data Acquisition: Start the data acquisition as the sample is injected. The total run time will be approximately 39 minutes.

  • Data Analysis:

    • Peak Identification: Identify the individual components in the mixture by comparing their retention times and mass spectra with those of known standards and with the NIST mass spectral library. Branched alkanes will exhibit characteristic fragmentation patterns, often with a prominent peak corresponding to the loss of the largest alkyl group from the branching point.

    • Quantification: If required, quantify the components by creating a calibration curve using standard solutions of known concentrations. The peak area of each component is proportional to its concentration.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for naming complex branched alkanes according to IUPAC rules.

IUPAC_Nomenclature_Workflow start Start with Alkane Structure find_parent Identify the Longest Continuous Carbon Chain (Parent Chain) start->find_parent equal_chains Two or more chains of equal length? find_parent->equal_chains more_substituents Choose the chain with the most substituents equal_chains->more_substituents Yes number_chain Number the parent chain equal_chains->number_chain No more_substituents->number_chain lowest_locant Start from the end that gives the first substituent the lowest number number_chain->lowest_locant tie_breaker1 Tie in first substituent locant? lowest_locant->tie_breaker1 lowest_second_locant Number to give the second substituent the lowest number tie_breaker1->lowest_second_locant Yes identify_substituents Identify and Name all Substituents tie_breaker1->identify_substituents No tie_breaker2 Still a tie? lowest_second_locant->tie_breaker2 alphabetical_priority Give the lower number to the substituent that comes first alphabetically tie_breaker2->alphabetical_priority Yes tie_breaker2->identify_substituents No alphabetical_priority->identify_substituents simple_substituent Simple Alkyl Group (e.g., methyl, ethyl) identify_substituents->simple_substituent complex_substituent Branched (Complex) Substituent identify_substituents->complex_substituent assemble_name Assemble the Full IUPAC Name simple_substituent->assemble_name name_complex Name the complex substituent: 1. Number from point of attachment (C1) 2. Find longest chain in substituent 3. Name as a substituted alkyl group 4. Enclose in parentheses complex_substituent->name_complex name_complex->assemble_name alphabetize List substituents alphabetically (ignore di, tri, etc.) assemble_name->alphabetize add_locants Add locants before each substituent name alphabetize->add_locants add_prefixes Use di-, tri-, etc. for multiple identical substituents add_locants->add_prefixes final_name Combine all parts into a single name add_prefixes->final_name

Caption: Workflow for IUPAC Nomenclature of Branched Alkanes.

Complex_Substituent_Naming start Identify Branched Substituent on Parent Chain number_substituent Number the carbons of the substituent, starting with C1 as the point of attachment to the parent chain start->number_substituent find_sub_chain Find the longest continuous carbon chain within the substituent number_substituent->find_sub_chain identify_sub_substituents Identify and name the smaller groups attached to the substituent's main chain find_sub_chain->identify_sub_substituents assemble_sub_name Assemble the name of the complex substituent identify_sub_substituents->assemble_sub_name alphabetize_sub List the smaller groups alphabetically assemble_sub_name->alphabetize_sub add_sub_locants Add locants for the smaller groups alphabetize_sub->add_sub_locants add_sub_prefixes Use di-, tri-, etc. for identical smaller groups add_sub_locants->add_sub_prefixes add_yl_ending Change the '-ane' ending of the substituent's main chain to '-yl' add_sub_prefixes->add_yl_ending parenthesize Enclose the entire complex substituent name in parentheses add_yl_ending->parenthesize final_sub_name Final Complex Substituent Name parenthesize->final_sub_name

Caption: Naming Convention for Complex (Branched) Substituents.

References

Health and safety data for 3-ethyldodecane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 3-Ethyldodecane

Disclaimer: Specific toxicological data for 3-ethyldodecane (CAS No. 57297-82-2) is limited in publicly available literature. This guide summarizes the available information for 3-ethyldodecane and supplements it with data from its straight-chain isomer, n-dodecane (CAS No. 112-40-3), and general dodecane isomer mixtures, which are often used as surrogates in safety assessments. All data should be interpreted with this context in mind.

3-Ethyldodecane is a branched-chain alkane with the molecular formula C14H30.[1][2][3][4] Understanding its physical properties is crucial for safe handling and for predicting its environmental fate and physiological interactions.

PropertyValueSource
IUPAC Name 3-ethyldodecane[1][2]
CAS Number 57297-82-2[1]
Molecular Formula C14H30[1][2][3][4]
Molecular Weight 198.39 g/mol [1][2][3]
Physical State Liquid[5]
Appearance Colorless[5]
Boiling Point 170 - 195 °C / 338 - 383 °F[5]
Flash Point 71 °C (for n-dodecane)[6][7]
Auto-ignition Temp. 200 °C (for n-dodecane)[6][7]
Density 0.75 g/cm³ at 20 °C (for n-dodecane)[7]
Water Solubility Insoluble / Not miscible[7][8]
Vapor Pressure 1.3 hPa at 48 °C (for n-dodecane)[7]

Health Hazard Assessment

The primary health hazard associated with 3-ethyldodecane, like other similar hydrocarbons, is aspiration toxicity.[6][9][10]

GHS Classification and Hazard Statements

The substance is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement
Aspiration Hazard, Category 1
alt text
Danger H304: May be fatal if swallowed and enters airways.[6][9][10]
Flammable liquids, Category 4(No Pictogram)Warning H227: Combustible liquid.[9]

Other Potential Hazards:

  • EUH066: Repeated exposure may cause skin dryness or cracking.[5][6]

Toxicological Data (Based on n-Dodecane)

No specific LD50/LC50 values for 3-ethyldodecane were found. The following data for n-dodecane (CAS: 112-40-3) provide an estimate of its low acute toxicity via oral and dermal routes. The primary danger remains aspiration.

EndpointValueSpeciesTest GuidelineSource
Acute Oral Toxicity (LD50) >5,000 mg/kgRatOECD 401[6]
Acute Dermal Toxicity (LD50) >5,000 mg/kgRabbitOECD 402[6]
  • Skin Corrosion/Irritation: Not classified as an irritant based on available data.[6]

  • Serious Eye Damage/Irritation: Not classified as an irritant based on available data.[6]

  • Respiratory or Skin Sensitisation: Not classified as a sensitiser based on available data.[6]

  • Germ Cell Mutagenicity: Not classified based on available data.[6]

  • Carcinogenicity: Not classified based on available data.[6]

  • Reproductive Toxicity: Not classified based on available data.[6]

Experimental Protocols for Toxicity Assessment

To generate definitive health and safety data for 3-ethyldodecane, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed.

Acute Oral Toxicity (Ref: OECD Test Guideline 401/423)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Principle: A group of rodents (typically rats) is administered the test substance by gavage in a single dose. The animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Methodology:

    • Animal Selection: Healthy, young adult rats of a common laboratory strain are used.

    • Dose Administration: The substance is administered using a stomach tube. For a substance like 3-ethyldodecane with expected low toxicity, a limit test at 2000 or 5000 mg/kg body weight may be performed.

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) immediately after dosing and periodically over 14 days.

    • Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

    • Endpoint: The LD50 (the statistically estimated dose that causes death in 50% of the test animals) is determined.

Acute Dermal Toxicity (Ref: OECD Test Guideline 402)

This protocol assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure.

  • Principle: The substance is applied to a shaved area of the skin of a group of animals (typically rats or rabbits) and held in contact for 24 hours.

  • Methodology:

    • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

    • Exposure: The dressing and substance are removed after 24 hours.

    • Observation: Animals are observed for 14 days for signs of toxicity and mortality.

    • Endpoint: The dermal LD50 is calculated.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting substance Substance Characterization (Purity, Identity) protocol Select Test Protocol (e.g., OECD 401, 402) substance->protocol animals Acclimate Test Animals (Rodents) protocol->animals dosing Administer Substance (Single Dose) animals->dosing observe 14-Day Observation Period (Record Clinical Signs, Weight) dosing->observe necropsy Gross Necropsy observe->necropsy data Analyze Mortality Data necropsy->data ld50 Calculate LD50 Value data->ld50 report Final Report ld50->report

Caption: General workflow for acute toxicity testing.

Biological Effects and Potential Mechanisms

Aspiration Toxicity

The most significant health effect is aspiration pneumonitis. Due to its low viscosity and surface tension, if the liquid is ingested and then vomited, it can be easily drawn into the lungs. This can cause severe inflammation, pulmonary edema, and hemorrhage, which can be fatal.[6][9][10]

G ingestion Ingestion of 3-Ethyldodecane vomiting Vomiting / Regurgitation Occurs ingestion->vomiting Yes no_risk No Aspiration Risk (Passes GI Tract) ingestion->no_risk No aspiration Liquid Enters Lungs (Aspiration) vomiting->aspiration inflammation Chemical Pneumonitis (Severe Lung Inflammation) aspiration->inflammation fatal Potentially Fatal Outcome inflammation->fatal

Caption: Logical pathway of the aspiration hazard.

Skin Effects

3-Ethyldodecane is a non-polar solvent. Prolonged or repeated skin contact can defat the skin by dissolving the natural protective oils.[6] This can lead to dryness, cracking, and potential dermatitis.

Signaling Pathways

There is no specific information in the scientific literature detailing the interaction of 3-ethyldodecane with specific biological signaling pathways. The primary mechanism of toxicity for simple hydrocarbons is generally considered to be biophysical (e.g., disruption of cell membranes) rather than interaction with specific receptor-mediated pathways.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical, especially in cases of ingestion.

  • Ingestion: Do NOT induce vomiting.[6][9][10] Immediately call a poison control center or doctor.[6][9][10] If vomiting occurs naturally, the victim should lean forward to prevent aspiration into the lungs.

  • Inhalation: Move the person to fresh air.[6] If symptoms occur, consult a doctor.

  • Skin Contact: The product is not considered a skin irritant.[6] However, it is good practice to wash the affected area with soap and water. Repeated exposure may cause skin dryness.[6]

  • Eye Contact: Rinse the opened eye for several minutes under running water.[6]

G cluster_routes Route of Exposure cluster_actions Immediate Action start Exposure Occurs ingestion Ingestion start->ingestion inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye action_ingest DO NOT induce vomiting. Call Poison Center/Doctor IMMEDIATELY. ingestion->action_ingest action_inhale Move to Fresh Air. inhalation->action_inhale action_skin Wash with Soap & Water. skin->action_skin action_eye Rinse with Water. eye->action_eye

Caption: First aid procedures for exposure.

Conclusion

The health and safety profile of 3-ethyldodecane is dominated by the risk of aspiration toxicity, which can be fatal if the substance is swallowed and enters the airways. While acute oral and dermal toxicity are low, repeated skin contact may cause dryness or cracking. Currently, there is a lack of specific toxicological studies for 3-ethyldodecane, with safety assessments relying on data from n-dodecane and other isomers. Further research is warranted to fully characterize the specific toxicological properties of this branched-chain alkane. Professionals in research and drug development should handle this substance with appropriate engineering controls and personal protective equipment to mitigate the risks, particularly preventing ingestion and inhalation of mists.

References

Methodological & Application

Application Note: 3-Ethyldodecane as an Internal Standard for GC-MS Quantification of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) and hydrocarbons in complex matrices using 3-ethyldodecane as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a branched alkane internal standard like 3-ethyldodecane offers several advantages, including minimal interference with target analytes, stable retention times, and consistent ionization efficiency, leading to improved accuracy and precision in quantitative analysis. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data processing, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of volatile organic compounds is critical in various fields, including environmental monitoring, petroleum analysis, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. However, variations in sample injection volume, instrument drift, and matrix effects can introduce errors in quantification. The use of an internal standard is a widely accepted practice to correct for these variations.[1][2]

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.[1] It should also be chromatographically well-resolved from the target compounds. Branched alkanes, such as 3-ethyldodecane, are excellent candidates for use as internal standards in the analysis of non-polar and moderately polar VOCs and hydrocarbons due to their chemical inertness and predictable chromatographic behavior. This application note provides a detailed methodology for the use of 3-ethyldodecane as an internal standard for the accurate quantification of a representative set of VOCs.

Advantages of Using 3-Ethyldodecane as an Internal Standard

  • Chemical Inertness: As a saturated hydrocarbon, 3-ethyldodecane is chemically stable and less likely to react with other components in the sample matrix or during analysis.

  • Chromatographic Resolution: Its unique branched structure results in a distinct retention time that is often well-separated from common straight-chain alkanes and other VOCs, minimizing the risk of co-elution.

  • Consistent Fragmentation: The mass spectrum of 3-ethyldodecane exhibits a clear and reproducible fragmentation pattern, allowing for reliable identification and quantification.

  • Commercial Availability: High-purity 3-ethyldodecane is readily available from various chemical suppliers.

Experimental Protocols

Materials and Reagents
  • Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (BTEX), Naphthalene, and other relevant VOCs (analytical grade or higher).

  • Internal Standard: 3-Ethyldodecane (≥98% purity).

  • Solvent: Hexane or Dichloromethane (GC grade).

  • Gases: Helium (99.999% purity) for carrier gas, Nitrogen for makeup gas.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Autosampler: For automated and reproducible injections.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of 3-ethyldodecane and dissolve it in 100 mL of hexane to prepare a stock solution of 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of the target analytes (e.g., BTEX and Naphthalene) at a concentration of 1000 µg/mL each in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. Spike each calibration standard with the IS Stock solution to achieve a final constant concentration of 3-ethyldodecane (e.g., 10 µg/mL). The concentration range for the analytes should cover the expected range in the samples.

Sample Preparation
  • Liquid Samples (e.g., water, solvents):

    • For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like hexane or dichloromethane.

    • Accurately measure a known volume of the sample (e.g., 100 mL).

    • Add a known amount of the IS Stock solution to the sample before extraction.

    • Extract the sample with the chosen solvent.

    • Concentrate the extract to a final volume of 1 mL.

  • Solid Samples (e.g., soil, sediment):

    • Accurately weigh a known amount of the homogenized sample (e.g., 10 g).

    • Spike the sample with a known amount of the IS Stock solution.

    • Perform an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent.

    • Concentrate the extract to a final volume of 1 mL.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Constant Flow1.0 mL/min
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp Rate 110 °C/min to 150 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-450
Solvent Delay3 min

Data Presentation

The quantitative data obtained from the analysis of calibration standards and samples should be summarized in clearly structured tables.

Table 1: Retention Times and Quantifier Ions for Target Analytes and Internal Standard

CompoundRetention Time (min)Quantifier Ion (m/z)
Benzene5.278
Toluene7.891
Ethylbenzene10.191
p-Xylene10.391
m-Xylene10.491
o-Xylene10.991
Naphthalene15.6128
3-Ethyldodecane (IS) 14.2 57

Table 2: Calibration Curve Data for Toluene using 3-Ethyldodecane as Internal Standard

Toluene Conc. (µg/mL)Toluene Peak Area3-Ethyldodecane Peak AreaArea Ratio (Toluene/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,5671.019
25382,123149,8762.550
50765,432150,3455.091
Correlation Coefficient (R²) 0.9995

Table 3: Quantification of VOCs in a Spiked Soil Sample

AnalyteSpiked Conc. (ng/g)Calculated Conc. (ng/g)Recovery (%)
Benzene5048.597.0
Toluene5051.2102.4
Ethylbenzene5049.198.2
Naphthalene10095.895.8

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Soil, Water) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock 3-Ethyldodecane (Internal Standard Stock) IS_Stock->Spiked_Sample Calibration_Standards Calibration Standards IS_Stock->Calibration_Standards Analyte_Stock Analyte Stock (e.g., BTEX) Analyte_Stock->Calibration_Standards Autosampler Autosampler Injection Spiked_Sample->Autosampler Calibration_Standards->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection) GC->MS Chromatogram Chromatogram Acquisition MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report Internal_Standard_Logic Analyte_Response Analyte Peak Area (A_analyte) Response_Ratio Response Ratio (A_analyte / A_IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (A_IS) IS_Response->Response_Ratio Response_Factor Relative Response Factor (RRF) Response_Ratio->Response_Factor Analyte_Conc Analyte Concentration (C_analyte) Conc_Ratio Concentration Ratio (C_analyte / C_IS) Analyte_Conc->Conc_Ratio IS_Conc Internal Standard Concentration (C_IS) IS_Conc->Conc_Ratio Conc_Ratio->Response_Factor

References

Application Notes and Protocols for 3-Ethyldodecane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable lack of specific published literature detailing the use of 3-ethyldodecane as a solvent in organic synthesis. The following application notes and protocols are based on the known physical and chemical properties of 3-ethyldodecane and the general behavior of high-boiling, non-polar, branched-chain alkanes in organic reactions. These should be considered as general guidelines and not as established, validated procedures.

Introduction to 3-Ethyldodecane as a Non-Polar Solvent

3-Ethyldodecane (C₁₄H₃₀) is a long-chain, branched alkane that possesses properties making it a potentially useful non-polar solvent in specific organic synthesis applications.[1][2][3] Like other alkanes, it is chemically inert, lacks polarity, and is immiscible with water.[4][5] Its high boiling point and branched structure offer theoretical advantages in certain reaction conditions, such as those requiring high temperatures or where solvent viscosity and freezing point are important considerations.

Key Potential Advantages:

  • High Thermal Stability: Suitable for high-temperature reactions where more volatile solvents like hexane or toluene would require high-pressure apparatus.

  • Chemical Inertness: Alkanes are generally unreactive, preventing interference with many reaction pathways.[4]

  • Non-Polar Nature: Ideal for dissolving non-polar starting materials and reagents, such as other hydrocarbons, fats, and oils.[6][7]

  • Low Freezing Point (relative to linear alkanes): The branched structure can disrupt crystal packing, potentially offering a wider liquid range compared to its linear isomer, n-tetradecane.

  • Hydrophobic Nature: Useful for reactions where the exclusion of water is critical.

Data Presentation

The following tables summarize the known physical properties of 3-ethyldodecane and compare it with other common non-polar solvents. A general solubility profile for non-polar solvents is also provided.

Table 1: Physical Properties of 3-Ethyldodecane and Common Non-Polar Solvents

Property3-Ethyldodecanen-HexaneTolueneDodecane
IUPAC Name 3-EthyldodecaneHexaneTolueneDodecane
CAS Number 57297-82-2[1]110-54-3108-88-3112-40-3
Molecular Formula C₁₄H₃₀[1][2][8]C₆H₁₄C₇H₈C₁₂H₂₆
Molecular Weight ( g/mol ) 198.39[1][2][3]86.1892.14170.34
Boiling Point (°C) ~243 (Predicted)68.7[9]111[10]216.3
Density (g/mL) ~0.77 (Predicted)0.6550.8670.75
Water Solubility Insoluble[4][5]InsolubleInsolubleInsoluble

Note: Experimental data for 3-ethyldodecane is limited. Boiling point and density are predicted values based on its structure and comparison with similar alkanes.

Table 2: General Solubility of Compound Classes in Non-Polar Solvents (e.g., Alkanes)

Compound ClassSolubilityRationale
Alkanes, Alkenes, Alkynes High"Like dissolves like"; non-polar solutes dissolve in non-polar solvents due to similar van der Waals forces.[4][5]
Aromatics (e.g., Benzene, Toluene) HighNon-polar nature allows for good solvation.
Ethers (e.g., Diethyl ether) ModerateThe C-O bond introduces some polarity, but the hydrocarbon portion allows for some solubility.
Halocarbons (e.g., Dichloromethane) Moderate to HighDepending on the overall polarity of the molecule.
Ketones, Aldehydes, Esters Low to ModerateThe polar carbonyl group limits solubility, which decreases as the carbon chain of the solvent increases.
Alcohols, Carboxylic Acids Very LowThe highly polar -OH and -COOH groups and their hydrogen bonding capabilities make them poorly soluble in non-polar solvents.[7][11]
Ionic Salts (e.g., NaCl) InsolubleThe strong ionic bonds cannot be overcome by the weak van der Waals forces of the alkane solvent.

Experimental Protocols (General Guidelines)

The following protocols are generalized and should be adapted based on the specific requirements of the reaction.

This protocol is a hypothetical example for a reaction that benefits from a high-boiling, inert, non-polar solvent, such as certain types of thermal rearrangements or metal-catalyzed cross-couplings with non-polar substrates.

Objective: To perform a generic, high-temperature organic reaction using 3-ethyldodecane as the solvent.

Materials:

  • Reactant A (non-polar)

  • Reactant B (non-polar)

  • Catalyst (if required)

  • 3-Ethyldodecane (anhydrous)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere. Ensure all glassware is oven-dried to remove any moisture.

  • Charging the Flask: To the reaction flask, add Reactant A, Reactant B, and the catalyst (if applicable) under a positive pressure of inert gas.

  • Solvent Addition: Add a sufficient volume of anhydrous 3-ethyldodecane to dissolve the reactants and achieve the desired concentration.

  • Reaction:

    • Begin stirring the reaction mixture.

    • Slowly heat the mixture to the target reaction temperature (e.g., 180-220 °C). The high boiling point of 3-ethyldodecane allows for these temperatures to be reached at atmospheric pressure.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by removing the solvent under reduced pressure (note: a good vacuum pump will be required due to the high boiling point).

    • Alternatively, if the product is a solid, it may precipitate upon cooling and can be isolated by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Ethyldodecane is a combustible liquid. Keep away from open flames and ignition sources.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Mandatory Visualizations

Solvent_Selection_Workflow start Define Reaction Requirements solubility Solubility of Reactants & Reagents start->solubility reactivity Solvent Reactivity (Inertness) start->reactivity temperature Reaction Temperature (Boiling Point) start->temperature workup Work-up & Product Isolation solubility->workup reactivity->workup temperature->workup safety Safety & Environmental Impact workup->safety cost Cost & Availability safety->cost decision Select Optimal Solvent cost->decision

Caption: A flowchart illustrating the key considerations for selecting an appropriate solvent in organic synthesis.

NonPolar_Solvent_Properties main Non-Polar Solvents (e.g., 3-Ethyldodecane) prop1 Low Dielectric Constant main->prop1 prop2 Weak Intermolecular Forces (van der Waals) main->prop2 prop3 Insoluble in Water main->prop3 prop5 Chemically Inert (Generally) main->prop5 prop4 Dissolves Non-Polar Solutes prop2->prop4

Caption: A diagram showing the logical relationships between the core properties of non-polar solvents.

References

Application Note: Determination of Gas Chromatography Retention Indices of 3-Ethyldodecane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the methodology for determining the Kováts retention indices of 3-ethyldodecane on various gas chromatography (GC) columns with different polarities. Retention indices are crucial for compound identification and are more robust than retention times alone, as they normalize variations between different GC systems and methods. This document provides experimental protocols and a summary of available retention index data to aid researchers, scientists, and drug development professionals in the analysis of branched alkanes.

Introduction

3-Ethyldodecane is a branched-chain alkane that can be found in complex hydrocarbon mixtures. Accurate identification of such isomers is essential in various fields, including petroleum analysis, environmental monitoring, and metabolomics. Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. However, relying solely on retention time for peak identification can be unreliable due to its dependence on analytical conditions.

The Kováts retention index system provides a standardized method for reporting retention data by comparing the retention of an analyte to that of a series of n-alkanes. The retention index of a compound is a measure of its elution relative to bracketing n-alkanes, providing a more consistent value across different instruments and laboratories.[1] This application note presents the retention indices for a closely related compound, 3-ethyldecane, on several non-polar columns as a proxy due to the limited availability of data for 3-ethyldodecane. It also provides a comprehensive protocol for determining these indices.

Data Presentation

The following table summarizes the available Kováts retention indices for 3-ethyldecane on various non-polar stationary phases. This data is sourced from the National Institute of Standards and Technology (NIST) database and serves as a valuable reference for method development.[2]

Stationary PhaseColumn TypeRetention Index (I)Analysis Type
Apiezon LCapillary1142Isothermal
Petrocol DHCapillary1158Temperature Programmed
Cross-Linked MethylsiliconeCapillary1157Temperature Programmed
OV-101Capillary1168Temperature Programmed

Note: Data for 3-ethyldecane (C12H26) is presented as a proxy for 3-ethyldodecane (C14H30) due to data availability.

Experimental Protocols

This section provides a detailed protocol for the determination of the Kováts retention index of 3-ethyldodecane.

1. Materials and Reagents

  • 3-Ethyldodecane (analyte)

  • n-Alkane standard mixture (e.g., C8-C20 or a wider range covering the expected elution of the analyte)

  • High-purity solvent (e.g., hexane or dichloromethane) for sample dilution

  • High-purity carrier gas (Helium or Hydrogen)

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC columns:

    • Non-polar: e.g., DB-5 (5%-phenyl)-methylpolysiloxane

    • Polar: e.g., DB-Wax (polyethylene glycol)

  • Autosampler or manual injection syringe

3. Sample and Standard Preparation

  • Analyte Solution: Prepare a 100 ppm solution of 3-ethyldodecane in the chosen solvent.

  • n-Alkane Standard Solution: Use a commercially available n-alkane mixture or prepare one containing a homologous series of n-alkanes (e.g., C10, C12, C14, C16, C18, C20) at a concentration of approximately 100 ppm each in the same solvent.

  • Co-injection Mixture: Prepare a mixture containing the 3-ethyldodecane solution and the n-alkane standard solution. This can be done by mixing equal volumes of the two solutions.

4. Gas Chromatography (GC) Conditions

The following are representative GC conditions. These may need to be optimized for your specific instrument and application.

a) Analysis on a Non-Polar Column (e.g., DB-5)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Detector: FID at 300 °C

b) Analysis on a Polar Column (e.g., DB-Wax)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-Wax

  • Injector Temperature: 240 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 8 °C/min to 240 °C

    • Final hold: 10 minutes at 240 °C

  • Detector: FID at 250 °C

5. Data Analysis and Retention Index Calculation

  • Inject the co-injection mixture onto the GC system.

  • Record the retention times of the n-alkanes and the 3-ethyldodecane peak.

  • Identify the two n-alkanes that elute immediately before and after the 3-ethyldodecane peak.

  • Calculate the Kováts retention index (I) using the following formula for temperature-programmed analysis:

    I = 100 * [n + (N - n) * (tR(x) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • n = carbon number of the n-alkane eluting before the analyte

    • N = carbon number of the n-alkane eluting after the analyte

    • tR(x) = retention time of 3-ethyldodecane

    • tR(n) = retention time of the n-alkane with carbon number n

    • tR(N) = retention time of the n-alkane with carbon number N

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the Kováts retention index of 3-ethyldodecane.

GC_Retention_Index_Workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing and Calculation prep_analyte Prepare 3-Ethyldodecane Solution (Analyte) prep_mix Prepare Co-injection Mixture prep_analyte->prep_mix prep_alkane Prepare n-Alkane Standard Solution prep_alkane->prep_mix gc_injection Inject Co-injection Mixture into GC System prep_mix->gc_injection Transfer to GC gc_separation Chromatographic Separation on Non-polar and Polar Columns gc_injection->gc_separation gc_detection Detect Eluting Compounds (FID or MS) gc_separation->gc_detection data_retention Record Retention Times of Analyte and n-Alkanes gc_detection->data_retention Generate Chromatogram data_bracket Identify Bracketing n-Alkanes data_retention->data_bracket data_calc Calculate Kováts Retention Index data_bracket->data_calc final_result final_result data_calc->final_result Final Retention Index (I)

Caption: Workflow for determining the Kováts retention index.

References

Application Notes and Protocols: The Use of 3-Ethyldodecane in Biofuel Composition Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential application of 3-ethyldodecane as an internal standard in the gas chromatographic (GC) analysis of biofuel composition, specifically focusing on Fatty Acid Methyl Esters (FAMEs) in biodiesel.

Introduction

Gas chromatography with flame ionization detection (GC-FID) is a primary analytical technique for the quantitative analysis of the FAMEs profile in biodiesel.[1][2] This analysis is crucial for verifying fuel quality and ensuring compliance with international standards such as EN 14103 and ASTM D6584. The use of an internal standard (IS) is a well-established practice in quantitative GC analysis to improve accuracy and precision by correcting for variations in sample injection volume and detector response.[3][4][5]

Currently, standard methods often recommend the use of methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0) as internal standards.[6] However, the ideal internal standard should not be naturally present in the analyzed samples.[3] As some feedstocks used for biodiesel production may contain odd-chain fatty acids, there is a rationale for exploring alternative, non-endogenous internal standards.

This document proposes the use of 3-ethyldodecane, a branched alkane, as a suitable alternative internal standard for the GC-FID analysis of FAMEs in biodiesel.

Justification for the Use of 3-Ethyldodecane as an Internal Standard

An ideal internal standard for GC analysis should possess the following characteristics:

  • It should not be a natural component of the sample.

  • It must be chemically inert and not react with the sample components.

  • It should be chemically similar to the analytes of interest.

  • It must be completely resolved from other peaks in the chromatogram.

  • It should have a retention time close to the analytes of interest.

3-Ethyldodecane (C14H30) is a branched-chain hydrocarbon that fulfills several of these criteria:

  • Non-Endogenous to Biodiesel: As a hydrocarbon, it is not a naturally occurring component in vegetable oil or animal fat-based biodiesel, which are primarily composed of fatty acid methyl esters.

  • Chemical Inertness: Alkanes are generally chemically inert and are unlikely to react with the FAMEs in the biodiesel sample or during the analytical process.

  • Elution Profile: Based on its boiling point and non-polar nature, 3-ethyldodecane is expected to elute within the typical C14 to C20 FAME range on a non-polar or semi-polar GC column, making it a suitable IS for the most common FAMEs in biodiesel. Branched alkanes generally have lower retention times than their straight-chain counterparts of the same carbon number.[7]

  • Structural Similarity: While not an ester, its hydrocarbon backbone provides a degree of structural similarity to the alkyl chains of the FAMEs.

Quantitative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a GC-FID analysis of a biodiesel sample using 3-ethyldodecane as an internal standard. The data is based on typical FAME profiles and expected detector responses.

Table 1: Stock and Working Standard Concentrations

CompoundPurity (%)Stock Solution (mg/mL in Heptane)Working Standard Concentration (mg/mL)
3-Ethyldodecane (IS)>9810.01.0
Methyl Palmitate (C16:0)>9910.01.0
Methyl Stearate (C18:0)>9910.01.0
Methyl Oleate (C18:1)>9910.01.0
Methyl Linoleate (C18:2)>9910.01.0
Methyl Linolenate (C18:3)>9910.01.0

Table 2: Calibration Data for FAME Analysis using 3-Ethyldodecane as Internal Standard

AnalyteRetention Time (min)Concentration (mg/mL)Peak AreaResponse Factor (RF)
3-Ethyldodecane (IS)12.51.055000-
Methyl Palmitate (C16:0)14.21.0580001.05
Methyl Stearate (C18:0)16.81.0600001.09
Methyl Oleate (C18:1)17.11.0595001.08
Methyl Linoleate (C18:2)17.51.0590001.07
Methyl Linolenate (C18:3)18.01.0585001.06

Response Factor (RF) = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

Table 3: Example Analysis of a Biodiesel Sample

AnalyteRetention Time (min)Peak AreaCalculated Concentration (mg/mL)
3-Ethyldodecane (IS)12.5548001.0 (by definition)
Methyl Palmitate (C16:0)14.21250002.15
Methyl Stearate (C18:0)16.8450000.74
Methyl Oleate (C18:1)17.12500004.31
Methyl Linoleate (C18:2)17.5850001.48
Methyl Linolenate (C18:3)18.0150000.26

Calculated Concentration = (Area_Analyte / Area_IS) * (Conc_IS / RF_Analyte)

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of FAMEs in biodiesel using 3-ethyldodecane as an internal standard.

  • Internal Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of 3-ethyldodecane into a 10 mL volumetric flask. Dissolve and bring to volume with n-heptane.

  • FAMEs Stock Solutions (10 mg/mL each): Prepare individual stock solutions for each FAME to be quantified (e.g., methyl palmitate, methyl stearate, methyl oleate, methyl linoleate, and methyl linolenate) by accurately weighing approximately 100 mg of each standard into separate 10 mL volumetric flasks and bringing to volume with n-heptane.

  • Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the FAMEs stock solutions and the internal standard stock solution and diluting with n-heptane. A typical calibration range would be from 0.1 to 2.0 mg/mL for each FAME, with a constant concentration of the internal standard (e.g., 1.0 mg/mL).

  • Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.

  • Add a precise volume of the 3-ethyldodecane internal standard stock solution to achieve a final concentration of approximately 1.0 mg/mL.

  • Bring the flask to volume with n-heptane.

  • Mix thoroughly until the sample is completely dissolved.

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar or medium-polarity capillary column is recommended. For example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 240 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Detector Gases: Hydrogen and Air at manufacturer-recommended flow rates.

  • Identify the peaks in the chromatogram based on the retention times obtained from the analysis of the individual standard solutions.

  • Integrate the peak areas for all identified FAMEs and the internal standard, 3-ethyldodecane.

  • Calculate the response factor (RF) for each FAME using the data from the calibration standards.

  • Calculate the concentration of each FAME in the biodiesel sample using the peak areas and the calculated response factors.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution (3-Ethyldodecane) Calibration_Stds Calibration Standards IS_Stock->Calibration_Stds Sample_Prep Biodiesel Sample with Internal Standard IS_Stock->Sample_Prep FAME_Stocks FAMEs Stock Solutions FAME_Stocks->Calibration_Stds GC_FID GC-FID Analysis Calibration_Stds->GC_FID Inject Sample_Prep->GC_FID Inject Peak_ID Peak Identification and Integration GC_FID->Peak_ID RF_Calc Response Factor Calculation Peak_ID->RF_Calc Conc_Calc Concentration Calculation Peak_ID->Conc_Calc RF_Calc->Conc_Calc Final_Report Final Report Conc_Calc->Final_Report

Caption: Experimental workflow for biofuel analysis.

Logical_Relationship IS Internal Standard (3-Ethyldodecane) Injection Sample Injection IS->Injection Added to sample Analyte Analyte (FAMEs) Analyte->Injection GC_Separation GC Separation Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Quantification Accurate Quantification FID_Detection->Quantification Area Ratio

Caption: Role of the internal standard in quantification.

References

Application Notes and Protocols for 3-Ethyldodecane as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyldodecane is a branched-chain alkane with the molecular formula C14H30.[1][2][3][4] Due to its stable, non-polar nature and specific chromatographic behavior, it serves as a valuable reference material in various analytical applications. This document provides detailed protocols and data for the effective use of 3-ethyldodecane as a reference standard, particularly in chromatographic analysis. A well-characterized reference standard is fundamental for achieving accurate, precise, and reproducible analytical data.

Physicochemical Data

A summary of the key physical and chemical properties of 3-ethyldodecane is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 3-Ethyldodecane

PropertyValueReference
IUPAC Name3-ethyldodecane[1][2][3][5]
Molecular FormulaC14H30[1][2][3][4][6]
Molecular Weight198.39 g/mol [1][2][3]
CAS Number57297-82-2[1]
Exact Mass198.234750957 Da[1]
Kovats Retention Index (Standard non-polar)1355[1][5]
Kovats Retention Index (Semi-standard non-polar)1358[1][5]
XLogP3-AA7.5[1][5]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count10[1]

Experimental Protocols

Application: 3-Ethyldodecane as an Internal Standard for Gas Chromatography (GC) Analysis of Hydrocarbon Mixtures

This protocol outlines the use of 3-ethyldodecane as an internal standard for the quantitative analysis of other branched or straight-chain hydrocarbons in a sample matrix. Its distinct retention time allows for accurate quantification of analytes, even with minor variations in injection volume.

3.1.1. Materials and Equipment

  • Reference Material: 3-Ethyldodecane (purity ≥ 99.5%)

  • Analytes of Interest: e.g., other C10-C16 alkanes

  • Solvent: n-Hexane or other suitable non-polar solvent (GC grade)

  • Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID)

  • GC Column: Non-polar capillary column (e.g., DB-1, HP-5ms)

  • Glassware: Volumetric flasks, pipettes, vials with septa

  • Analytical Balance

3.1.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Quantification A Prepare Stock Solution of 3-Ethyldodecane (Internal Standard) B Prepare Calibration Standards of Analytes with Internal Standard A->B C Prepare Sample with Internal Standard A->C D Inject Calibration Standards into GC-FID B->D E Inject Prepared Sample into GC-FID C->E F Generate Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) D->F G Determine Analyte Concentration in Sample E->G F->G

Caption: Workflow for quantitative analysis using 3-ethyldodecane as an internal standard.

3.1.3. Step-by-Step Procedure

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 100 mg of 3-ethyldodecane.

    • Dissolve it in n-hexane in a 100 mL volumetric flask and make up to the mark. This creates a stock solution of approximately 1 mg/mL.

  • Preparation of Calibration Standards:

    • Prepare a series of volumetric flasks with the analytes of interest at known concentrations spanning the expected sample concentration range.

    • To each flask, add a constant, known volume of the 3-ethyldodecane internal standard stock solution.

    • Dilute to the final volume with n-hexane.

  • Sample Preparation:

    • Accurately weigh or measure the sample to be analyzed.

    • Dissolve or dilute the sample in a known volume of n-hexane in a volumetric flask.

    • Add the same constant, known volume of the 3-ethyldodecane internal standard stock solution as used for the calibration standards.

    • Dilute to the final volume with n-hexane.

  • GC-FID Analysis:

    • Set up the GC-FID with a suitable temperature program to separate the analytes and the internal standard. An example program could be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

      • Injector and detector temperature: 280°C.

    • Inject the calibration standards and the prepared sample.

  • Data Analysis and Quantification:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of this peak area ratio against the concentration of the analyte.

    • For the sample, calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Logical Relationships in Reference Material Usage

The utility of a reference material like 3-ethyldodecane is underpinned by its traceability and qualification within a hierarchy of standards.

reference_material_hierarchy A Primary Reference Standard (e.g., from NIST) B Certified Reference Material (CRM) (ISO 17034) A->B Traceability C Secondary/Working Reference Standard (Qualified in-house) B->C Qualification D 3-Ethyldodecane (as used in this protocol) C->D Characterization E Analytical Results D->E Calibration

Caption: Hierarchy and traceability of reference materials.

This diagram illustrates that for the highest accuracy, the 3-ethyldodecane used in a laboratory (the working standard) should be traceable to a primary or certified reference material. This ensures consistency and comparability of results across different laboratories and studies.

Storage and Handling

  • Storage: 3-Ethyldodecane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a fume hood to avoid inhalation of any vapors.

Disclaimer

The protocols and information provided in these application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always adhere to laboratory safety procedures.

References

Application Notes and Protocols: 3-Ethyldodecane as a Component in Cryoprotective Agent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document outlines a proposed framework for the investigation of 3-ethyldodecane, a branched long-chain alkane, as a potential component in cryoprotective agent (CPA) formulations. Currently, there is a significant gap in the scientific literature regarding the use of 3-ethyldodecane or similar long-chain branched alkanes for cryopreservation purposes. Conventional cryoprotectants, such as dimethyl sulfoxide (DMSO) and glycerol, are effective but can induce cellular toxicity. The exploration of novel agents with different physicochemical properties, such as non-polar, branched hydrocarbons, may offer new avenues for developing less toxic and more effective cryopreservation solutions.

Given the absence of direct experimental data on 3-ethyldodecane in this context, this document presents a hypothetical, multi-stage experimental workflow. This workflow is designed to systematically evaluate the feasibility, safety, and efficacy of 3-ethyldodecane as a cryoprotective agent, drawing upon established methodologies in the field of cryobiology.

Hypothetical Experimental Workflow for Screening 3-Ethyldodecane

The following diagram outlines a logical progression of experiments to assess the cryoprotective potential of 3-ethyldodecane. This workflow is designed to start with basic toxicity and physicochemical property assessments and move towards more complex cryopreservation trials.

G cluster_0 Phase 1: Feasibility & Safety Assessment cluster_1 Phase 2: Cryoprotective Efficacy Evaluation cluster_2 Phase 3: Formulation & Advanced Model Testing A Physicochemical Characterization (Solubility, Viscosity at low temp) B In Vitro Cytotoxicity Assay (e.g., MTT, LDH assays on cell lines) A->B C Hemolysis Assay (Assess damage to red blood cells) B->C D Ice Recrystallization Inhibition (IRI) Assay C->D F Single Cell Cryopreservation Trial (e.g., Fibroblasts, Stem Cells) - Post-thaw viability - Apoptosis assay (Caspase-3) D->F E Thermal Analysis (DSC) (Determine glass transition temperature) E->F G Formulation with Conventional CPAs (e.g., 3-ethyldodecane + DMSO/Glycerol) F->G H Toxicity & Efficacy of Combination CPA G->H I Cryopreservation of 3D Cell Models (e.g., Spheroids, Organoids) H->I

Caption: A hypothetical workflow for evaluating a novel cryoprotective agent.

Proposed Experimental Protocols

The following are generalized protocols for the key experiments outlined in the workflow. These would need to be optimized for the specific properties of 3-ethyldodecane and the cell types under investigation.

Phase 1: Feasibility & Safety Assessment

3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-ethyldodecane, potentially using a suitable surfactant or solvent if not directly miscible with the culture medium. Create a serial dilution to test a range of concentrations.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of 3-ethyldodecane. Include a positive control (e.g., Triton X-100) and a negative control (vehicle). Incubate for a relevant period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

3.1.2. Hemolysis Assay

  • Blood Collection: Obtain fresh red blood cells (RBCs) and wash them with a phosphate-buffered saline (PBS) solution.

  • Compound Incubation: Incubate a suspension of RBCs with various concentrations of 3-ethyldodecane at 37°C for 1 hour. Use water as a positive control for 100% hemolysis and PBS as a negative control.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Data Analysis: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released. Calculate the percentage of hemolysis relative to the positive control.

Phase 2: Cryoprotective Efficacy Evaluation

3.2.1. Ice Recrystallization Inhibition (IRI) Assay

  • Sample Preparation: Prepare a solution of 3-ethyldodecane in a sucrose solution.

  • Freezing: Place a small droplet of the solution between two coverslips and rapidly cool it on a cold stage to form a thin layer of small ice crystals.

  • Annealing: Raise the temperature to a point just below the melting point (e.g., -6°C) and hold for a set time (e.g., 30 minutes).

  • Imaging: Use a cryomicroscope to capture images of the ice crystals at the beginning and end of the annealing period.

  • Analysis: Analyze the change in the mean ice crystal size. An effective IRI agent will suppress the growth of larger ice crystals at the expense of smaller ones.

3.2.2. Single Cell Cryopreservation Trial

  • Cell Preparation: Harvest a suspension of cells and resuspend them in a freezing medium containing a specific concentration of 3-ethyldodecane (and potentially a low concentration of a conventional CPA).

  • Controlled Cooling: Place the cell suspension in cryovials and cool them at a controlled rate (e.g., -1°C/minute) to -80°C using a controlled-rate freezer.

  • Storage: Transfer the vials to liquid nitrogen for long-term storage.

  • Thawing: Rapidly thaw the cells in a 37°C water bath.

  • Post-Thaw Analysis:

    • Viability: Use a trypan blue exclusion assay or a fluorescent live/dead stain (e.g., Calcein AM/Propidium Iodide) to determine the percentage of viable cells.

    • Apoptosis: Perform a caspase-3 activity assay or use Annexin V/PI staining followed by flow cytometry to assess the level of apoptosis induced by the cryopreservation process.

Data Presentation

As no experimental data currently exists for 3-ethyldodecane as a cryoprotective agent, the following tables are presented as templates for organizing and presenting future experimental findings.

Table 1: Cytotoxicity of 3-Ethyldodecane on [Cell Line]

Concentration of 3-EthyldodecaneMean Cell Viability (%) ± SD
Control (Vehicle)100
Concentration 1
Concentration 2
Concentration 3
Positive Control

Table 2: Hemolytic Activity of 3-Ethyldodecane

Concentration of 3-EthyldodecaneMean Hemolysis (%) ± SD
Negative Control (PBS)0
Concentration 1
Concentration 2
Concentration 3
Positive Control (Water)100

Table 3: Post-Thaw Viability of [Cell Line] Cryopreserved with 3-Ethyldodecane

Cryoprotective Agent(s)Post-Thaw Viability (%) ± SD
Control (No CPA)
10% DMSO
[X]% 3-Ethyldodecane
Combination CPA

Conclusion

The investigation of 3-ethyldodecane as a cryoprotective agent is a novel area of research with the potential to contribute to the development of new cryopreservation technologies. The proposed workflow provides a systematic approach to characterizing its safety and efficacy. Should initial results prove promising, further studies could explore its mechanism of action and its applicability to more complex biological systems, such as tissues and organs. Due to the current lack of data, the protocols and tables provided herein are intended to serve as a guide for future research endeavors.

Application Notes and Protocols: The Role of Branched Alkanes (e.g., 3-Ethyldodecane) in Lubrication Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in the fields of tribology, materials science, and chemical engineering.

Introduction

Lubricant base oils are fundamental to the function of modern machinery, reducing friction and wear between moving surfaces. The vast majority of these base oils are complex mixtures of hydrocarbons.[1] Synthetic lubricants, such as poly-alpha-olefins (PAOs), are primarily composed of branched alkanes and offer superior performance compared to conventional mineral oils.[2] The molecular structure of these alkanes—specifically, the degree and nature of their branching—profoundly influences the macroscopic properties of the lubricant.

Branched alkanes are preferred over their linear counterparts for high-performance applications due to several key advantages:

  • Improved Low-Temperature Fluidity: Branching disrupts the orderly packing of molecules, inhibiting crystallization and lowering the pour point. This ensures the lubricant remains fluid and effective at low temperatures.

  • Higher Viscosity Index (VI): Lubricants with a high VI exhibit less change in viscosity with temperature. Branched structures often lead to a more stable viscosity profile across a wide operating temperature range.

  • Favorable Rheological Properties: The addition of branches can increase viscosity and influence the lubricant's behavior under high pressure and shear, which is critical in elastohydrodynamic lubrication (EHL) regimes.

This document uses 3-ethyldodecane (C₁₄H₃₀) as a representative model for a singly-branched alkane to explore the structure-property relationships that are crucial in lubrication studies. We will provide an overview of the key performance metrics, quantitative data comparisons, and detailed protocols for the synthesis, characterization, and performance evaluation of such molecules.

The Influence of Molecular Branching on Lubricant Properties

The performance of a lubricant is defined by a set of physical and chemical properties. Molecular architecture, including chain length and branching, is a primary determinant of these characteristics.

  • Viscosity and Viscosity Index (VI): Viscosity is a measure of a fluid's resistance to flow and is the most critical property of a lubricant.[3] For alkanes, viscosity generally increases with molecular weight. However, at a similar molecular weight, branched isomers can exhibit different viscosities than linear alkanes. More importantly, branching improves the Viscosity Index (VI), meaning the viscosity changes less dramatically with temperature fluctuations.[4]

  • Pour Point: The pour point is the lowest temperature at which an oil will still flow.[5] Linear alkanes (paraffins) have a strong tendency to align and crystallize at low temperatures, leading to solidification.[6] The irregular shape of branched alkanes hinders this packing, significantly lowering the pour point and improving cold-weather performance.[7]

  • Traction Coefficient: This property measures the ease with which a lubricant film is sheared.[8] Lubricants with lower traction coefficients reduce frictional energy losses in machinery. Synthetic lubricants composed of uniformly sized branched molecules often exhibit lower traction coefficients compared to mineral oils.[9]

  • Film Thickness: In elastohydrodynamic lubrication (EHL), the lubricant must form a separating film of sufficient thickness under high pressure.[10] Film thickness is a function of lubricant viscosity and its response to pressure. The molecular structure of branched alkanes influences these parameters and, consequently, their ability to form a robust lubricating film.[11][12]

Quantitative Data Summary

The following tables summarize key performance data, comparing the properties of branched alkanes to their linear counterparts and other lubricant types.

Table 1: Comparison of Key Physical Properties for Linear vs. Branched Alkanes.

Property Linear Alkane (n-alkane) Branched Alkane (iso-alkane) Rationale for Difference
Pour Point Higher Lower Branching disrupts crystal lattice formation, inhibiting solidification at low temperatures.[6]
Viscosity Index (VI) Lower Higher Branched molecules have a more stable viscosity-temperature profile.[4]
Boiling Point Higher Lower Reduced surface area contact between branched molecules leads to weaker van der Waals forces.[13]

| Traction Coefficient | Generally Higher | Generally Lower | Uniform molecular structures in synthetic branched alkanes shear more easily, reducing energy loss.[8][9] |

Table 2: Tribological Performance Data from High-Frequency Reciprocating Rig (HFRR) Tests.

Lubricant Type Wear Scar Diameter (μm) Average Coefficient of Friction (COF) Interpretation
Linear Alkanes Varies (e.g., smaller for longer chains) Generally higher under certain conditions Linear alkanes can form ordered layers, but may be squeezed out more easily. Some studies show they perform worse than branched isomers in HFRR tests.[14]
Branched Alkanes Varies (e.g., larger for isobutane vs n-butane) Generally lower under certain conditions Branched molecules form more disordered structures, which can be advantageous. However, performance is highly dependent on the specific molecular structure and test conditions.[14]

| Diesel Fuel (Reference) | ~500-600 (unadditized) | ~0.15 | Standard reference for lubricity; a smaller wear scar indicates better performance.[15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and performance testing of branched alkanes like 3-ethyldodecane.

Protocol for Synthesis of Branched Alkanes via Olefin Metathesis

A selective and scalable route to producing molecularly defined branched alkanes is through the metathesis of branched terminal olefins, followed by hydrogenation.[2][16]

Objective: To synthesize a high-purity, long-chain branched alkane.

Materials:

  • Branched terminal olefin (e.g., 3-ethyl-1-dodecene)

  • Olefin metathesis catalyst (e.g., Molybdenum-based molecular catalyst)[16]

  • Anhydrous, degassed solvent (e.g., 1,2-dichlorobenzene)

  • Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

  • Hydrogen gas (H₂) source (high pressure)

  • Inert gas (Nitrogen or Argon) for handling

Procedure:

  • Olefin Metathesis:

    • In an inert atmosphere glovebox, dissolve the branched terminal olefin in the anhydrous solvent to a concentration of ~1 M.

    • Add the metathesis catalyst (e.g., at a 5000:1 olefin-to-catalyst molar ratio).[16]

    • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion of the reactant to the internal olefin product using Gas Chromatography (GC).[1]

    • Once the reaction reaches completion (>99% conversion), remove the solvent under vacuum.

  • Hydrogenation:

    • Transfer the resulting internal olefin product to a high-pressure reactor.

    • Add the Pd/C catalyst.

    • Seal the reactor, purge with inert gas, and then pressurize with hydrogen gas (e.g., 20 bar H₂).[2]

    • Heat the reaction to ~100 °C and stir for 16 hours to ensure complete saturation of the double bond.[2]

    • After cooling and depressurizing, filter the reaction mixture to remove the Pd/C catalyst.

    • Remove any remaining solvent under vacuum to yield the final branched alkane product.

    • Confirm purity and structure using GC and NMR spectroscopy.

Protocol for Structural Characterization by ¹³C NMR Spectroscopy

Quantitative ¹³C NMR is a powerful tool for confirming the molecular structure of branched alkanes.[4][17]

Objective: To verify the chemical structure and identify the types of carbon environments in the synthesized alkane.

Materials & Equipment:

  • Synthesized alkane sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Benzene-d₆, C₆D₆)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., >400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve ~50-100 mg of the purified alkane sample in ~0.6 mL of the deuterated solvent inside a clean vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a standard proton (¹H) spectrum to confirm general purity.

    • Set up a quantitative ¹³C NMR experiment. This typically requires a longer relaxation delay (e.g., 5-10 seconds) and inverse-gated proton decoupling to ensure accurate integration of all carbon signals.

    • Acquire the spectrum for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the spectrum.

    • Assign the chemical shifts to the corresponding carbon atoms in the 3-ethyldodecane structure. Specific shifts will confirm the presence and location of the ethyl branch and the lengths of the carbon chains.[4]

Protocol for Measuring Kinematic Viscosity (ASTM D445)

This protocol describes the standard method for determining the kinematic viscosity of a lubricant at specified temperatures (typically 40 °C and 100 °C).[18]

Objective: To measure the kinematic viscosity (ν) of the branched alkane.

Materials & Equipment:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with ±0.02 °C stability[19]

  • Certified thermometer or temperature probe

  • Stopwatch with 0.1 s resolution

  • Sample of the branched alkane

Procedure:

  • Setup:

    • Set the constant temperature bath to the desired temperature (e.g., 40.0 °C). Allow it to stabilize.

    • Select a viscometer tube appropriate for the expected viscosity of the sample.

  • Measurement at 40 °C:

    • Charge the viscometer with a precise volume of the sample oil.[3]

    • Mount the viscometer vertically in the temperature bath, ensuring the sample is fully immersed.

    • Allow the sample to reach thermal equilibrium (typically 30 minutes).[19]

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow down under gravity.

    • Start the stopwatch precisely as the meniscus of the oil passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the flow time in seconds.

    • Repeat the measurement at least twice. The flow times should be in close agreement.

  • Calculation:

    • Calculate the average flow time (t).

    • Calculate the kinematic viscosity (ν) using the formula: ν = C × t , where C is the calibration constant of the viscometer. The result is typically reported in centistokes (cSt) or mm²/s.[20]

  • Repeat at 100 °C:

    • Increase the bath temperature to 100.0 °C and repeat the entire procedure.

  • Viscosity Index (VI) Calculation (ASTM D2270):

    • Using the kinematic viscosities measured at 40 °C and 100 °C, calculate the Viscosity Index using the standard formulas or tables provided in ASTM D2270.

Protocol for Measuring Pour Point (ASTM D97)

This manual method determines the lowest temperature at which a lubricant will continue to flow.[6]

Objective: To determine the pour point of the branched alkane.

Materials & Equipment:

  • Test jar

  • Low-temperature thermometer

  • Cooling jacket and bath(s) capable of reaching temperatures below the expected pour point

  • Cork and gasket

Procedure:

  • Sample Preparation:

    • Pour the sample into the test jar to the marked level.

    • If the sample has a pour point below -33 °C, it should be preheated to 45 °C and then cooled to 15 °C before testing.[21]

  • Cooling and Observation:

    • Assemble the apparatus by placing the test jar inside the cooling jacket and placing the assembly into the cooling bath.

    • Begin observing the sample when its temperature is 9 °C above the expected pour point.[22]

    • At every 3 °C interval, remove the test jar from the jacket and tilt it just enough to see if the oil surface moves. This entire observation should take no more than 3 seconds.[21]

  • Determining the Pour Point:

    • Continue cooling and observing at 3 °C intervals.

    • The test is complete when the jar is tilted and no movement of the oil is observed for 5 seconds.[22]

    • Record the temperature of this last observation.

    • The pour point is reported as 3 °C above this final temperature .[6]

Protocol for Tribological Testing (ASTM D6079 - HFRR)

The High-Frequency Reciprocating Rig (HFRR) is used to evaluate the lubricity of a fluid by measuring friction and wear between a loaded, oscillating ball and a stationary disk.[23]

Objective: To measure the coefficient of friction and wear scar diameter produced by the branched alkane under boundary lubrication conditions.

Materials & Equipment:

  • HFRR test apparatus

  • Steel ball and disk specimens (e.g., AISI E-52100 steel)[24]

  • Microscope with calibrated measurement software

  • Cleaning solvents (e.g., heptane, acetone, toluene)

  • Ultrasonic bath

  • Sample of branched alkane (~2 mL)

Procedure:

  • Specimen Preparation:

    • Thoroughly clean the steel ball and disk specimens by rinsing with solvents and cleaning in an ultrasonic bath to remove any contaminants. Handle specimens with clean tweezers to avoid contamination.

  • Test Setup:

    • Mount the clean disk in the test reservoir on the HFRR.

    • Secure the clean ball into the vibrator arm holder.

    • Pipette 2.0 mL of the sample lubricant into the reservoir, ensuring the disk is fully submerged.

    • Set the test parameters. Standard conditions for diesel fuel lubricity are often adapted:

      • Load: 200 g (1.96 N)[15]

      • Frequency: 50 Hz[15]

      • Stroke Length: 1 mm[15]

      • Temperature: 60 °C[15]

      • Test Duration: 75 minutes[15]

  • Running the Test:

    • Allow the sample to reach the set temperature.

    • Lower the vibrator arm so the ball contacts the disk.

    • Start the test. The machine will oscillate the ball while continuously recording the frictional force and temperature.

  • Post-Test Analysis:

    • At the end of the test, lift the arm, remove the ball and disk, and clean them with solvent.

    • Place the ball under the microscope.

    • Measure the major (x) and minor (y) axes of the resulting wear scar.

    • The Mean Wear Scar Diameter (MWSD) is calculated as (x + y) / 2.

    • Analyze the friction data recorded during the test to determine the average coefficient of friction.

Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Performance Evaluation cluster_results Data Analysis start Branched Olefin (e.g., 3-ethyl-1-dodecene) metathesis Olefin Metathesis start->metathesis Catalyst hydrogenation Hydrogenation metathesis->hydrogenation Internal Olefin purification Purification (Filtration, Vacuum) hydrogenation->purification Pd/C, H₂ product Purified Branched Alkane (e.g., 3-Ethyldodecane) nmr Structural Verification (¹³C NMR) product->nmr gcms Purity Analysis (GC-MS) product->gcms viscosity Rheological Properties (Viscosity, VI - ASTM D445) product->viscosity pour_point Low-Temp Performance (Pour Point - ASTM D97) product->pour_point hfrr Tribological Properties (Friction & Wear - HFRR) product->hfrr results Structure-Property Relationship nmr->results viscosity->results pour_point->results hfrr->results

Caption: Workflow for the synthesis, characterization, and evaluation of branched alkanes.

Structure-Property Relationship Diagram

G cluster_input Molecular Structure cluster_properties Key Lubricant Properties cluster_impact Performance Impact structure Branched Alkane (e.g., 3-Ethyldodecane) viscosity Viscosity & VI structure->viscosity Influences molecular packing & interactions pour_point Pour Point structure->pour_point Disrupts crystallization film Film Formation structure->film Affects behavior under high pressure viscosity->film Determines film thickness efficiency Energy Efficiency viscosity->efficiency Impacts viscous drag cold_start Cold Start Performance pour_point->cold_start Enables low-temp fluidity traction Traction film->traction Determines shear properties wear Wear Protection film->wear Separates surfaces traction->efficiency Reduces frictional loss

Caption: Relationship between branched alkane structure and key lubricant properties.

References

Application Notes and Protocols for the Synthesis of 3-Ethyldodecane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, such as 3-ethyldodecane, represent a class of organic molecules that are foundational starting materials in synthetic chemistry. Due to their inert nature, the functionalization of alkanes is a significant challenge. However, their successful conversion into more complex molecules opens up avenues for the development of novel chemical entities, including potential pharmaceutical intermediates. The introduction of functional groups onto a branched alkane scaffold can impart specific physicochemical properties and biological activities, making these derivatives valuable in drug discovery and development.[1]

This document provides detailed protocols for the synthesis of various derivatives from 3-ethyldodecane. The strategies outlined herein focus on initial C-H bond functionalization via free-radical halogenation, followed by nucleophilic substitution and organometallic reactions to yield a variety of functionalized derivatives.

Regioselectivity of 3-Ethyldodecane Functionalization

The reactivity of C-H bonds in alkanes towards free-radical halogenation is highly dependent on their substitution pattern. The order of reactivity is tertiary (3°) > secondary (2°) > primary (1°).[2][3][4] 3-Ethyldodecane possesses one tertiary C-H bond at the C3 position, which is the most susceptible to radical abstraction. This inherent reactivity allows for a regioselective approach to its functionalization. While chlorination is generally less selective, bromination shows a high preference for the most stable radical intermediate, making it the reagent of choice for selectively targeting the tertiary position.[3][5][6]

G cluster_0 3-Ethyldodecane Structure cluster_1 C-H Bond Reactivity cluster_2 Predicted Site of Halogenation 3-Ethyldodecane Tertiary Tertiary C-H (at C3) 3-Ethyldodecane->Tertiary Contains Secondary Secondary C-H Tertiary->Secondary Decreasing Reactivity Major_Product Major Product: Halogenation at C3 Tertiary->Major_Product Preferential Reaction Site Primary Primary C-H Secondary->Primary Decreasing Reactivity Minor_Products Minor Products: Halogenation at other positions Secondary->Minor_Products Primary->Minor_Products

Caption: Predicted regioselectivity of 3-ethyldodecane halogenation.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the selective bromination of 3-ethyldodecane. The resulting 3-bromo-3-ethyldodecane serves as a versatile intermediate for subsequent transformations into an alcohol, an amine, and a Grignard reagent, which can be further functionalized.

G Start 3-Ethyldodecane Intermediate 3-Bromo-3-ethyldodecane Start->Intermediate Bromination (NBS, light) Alcohol 3-Ethyl-3-dodecanol Intermediate->Alcohol Hydrolysis (H2O) Amine 3-Ethyldodecan-3-amine Intermediate->Amine 1. NaN3 2. LiAlH4 Grignard (3-Ethyldodecan-3-yl)magnesium bromide Intermediate->Grignard Mg, dry ether Complex_Alcohol 2-(3-Ethyldodecan-3-yl)propan-2-ol Grignard->Complex_Alcohol 1. Acetone 2. H3O+

Caption: Synthetic pathways for 3-ethyldodecane derivatives.

Data Presentation

Table 1: Summary of Synthesized 3-Ethyldodecane Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Starting Material Key Reagents Predicted Functional Group
3-Bromo-3-ethyldodecaneC₁₄H₂₉Br277.293-EthyldodecaneN-Bromosuccinimide (NBS), AIBNAlkyl Halide
3-Ethyl-3-dodecanolC₁₄H₃₀O214.403-Bromo-3-ethyldodecaneWater (H₂O)Tertiary Alcohol
3-Ethyldodecan-3-amineC₁₄H₃₁N213.413-Bromo-3-ethyldodecaneSodium azide (NaN₃), LiAlH₄Primary Amine
(3-Ethyldodecan-3-yl)magnesium bromideC₁₄H₂₉BrMg301.603-Bromo-3-ethyldodecaneMagnesium (Mg)Grignard Reagent
2-(3-Ethyldodecan-3-yl)propan-2-olC₁₇H₃₆O256.47(3-Ethyldodecan-3-yl)magnesium bromideAcetone, H₃O⁺Tertiary Alcohol

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-3-ethyldodecane (Alkyl Halide Derivative)

Objective: To introduce a bromine atom at the tertiary carbon of 3-ethyldodecane via free-radical halogenation. This alkyl halide is a key intermediate for further derivatization.

Materials:

  • 3-Ethyldodecane (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq, radical initiator)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyldodecane and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux (approx. 77°C) under inert atmosphere (e.g., nitrogen or argon). Use a UV lamp to facilitate initiation if necessary.[7][8]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense and will float) can also indicate reaction completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution to remove any remaining HBr, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via vacuum distillation to obtain pure 3-bromo-3-ethyldodecane.

Protocol 2: Synthesis of 3-Ethyl-3-dodecanol (Alcohol Derivative)

Objective: To synthesize a tertiary alcohol from 3-bromo-3-ethyldodecane via an Sₙ1 nucleophilic substitution reaction.[1][9][10]

Materials:

  • 3-Bromo-3-ethyldodecane (1.0 eq)

  • Water (H₂O)

  • Acetone (as co-solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-3-ethyldodecane in a mixture of acetone and water (e.g., 80:20 v/v). The acetone helps to solubilize the alkyl halide.

  • Add a small amount of sodium bicarbonate to neutralize the HBr formed during the reaction.

  • Heat the mixture to a gentle reflux (approx. 60-70°C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude alcohol by column chromatography on silica gel or vacuum distillation.

Protocol 3: Synthesis of 3-Ethyldodecan-3-amine (Amine Derivative)

Objective: To synthesize a primary amine from 3-bromo-3-ethyldodecane via a two-step process involving an azide intermediate. This method avoids the polyalkylation often seen with direct ammonolysis.[11][12]

Materials:

  • 3-Bromo-3-ethyldodecane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step A: Synthesis of 3-Azido-3-ethyldodecane

  • Dissolve 3-bromo-3-ethyldodecane in anhydrous DMF in a round-bottom flask.

  • Add sodium azide and heat the mixture to 80-90°C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • Cool the mixture, pour it into water, and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo. The resulting alkyl azide is often used in the next step without further purification. Caution: Alkyl azides can be explosive and should be handled with care.

Step B: Reduction to 3-Ethyldodecan-3-amine

  • In a separate dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the crude 3-azido-3-ethyldodecane in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0°C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude amine.

  • Purify the amine by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and then liberation of the free amine with a base.

Protocol 4: Synthesis of (3-Ethyldodecan-3-yl)magnesium bromide (Grignard Reagent) and subsequent reaction with Acetone

Objective: To prepare a Grignard reagent from 3-bromo-3-ethyldodecane and use it as a carbon nucleophile to synthesize a more complex tertiary alcohol.[13][14][15][16]

Materials:

  • 3-Bromo-3-ethyldodecane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Diethyl ether or THF, anhydrous

  • Acetone, anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware must be flame-dried or oven-dried before use.

Procedure: Step A: Formation of the Grignard Reagent

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 3-bromo-3-ethyldodecane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If it does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray/brown solution is the Grignard reagent.

Step B: Reaction with Acetone

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product, 2-(3-ethyldodecan-3-yl)propan-2-ol.

  • Purify the product by column chromatography or recrystallization.

References

Troubleshooting & Optimization

Purification techniques for 3-ethyldodecane from isomeric impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-ethyldodecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on separating 3-ethyldodecane from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-ethyldodecane from its isomers?

A1: The primary challenge lies in the similar physicochemical properties of alkane isomers, such as close boiling points and polarities.[1][2] This makes separation by conventional techniques like fractional distillation difficult and often inefficient.[3][4] The more branched an alkane is, the lower its boiling point, but the differences can be minimal among isomers of a similar size.

Q2: Which purification techniques are most effective for separating branched alkane isomers like 3-ethyldodecane?

A2: Several techniques can be employed, each with its own advantages and limitations. The most common methods include:

  • Preparative Gas Chromatography (GC): Offers high resolution for separating isomers with very similar boiling points.[2][5]

  • Adductive Crystallization (Urea Clathrate Formation): A selective method where urea forms crystalline inclusion complexes with linear or less-branched alkanes, leaving the more branched isomers in the solution.[6][7][8]

  • Fractional Distillation: Can be effective if there is a sufficient difference in the boiling points of the isomers.[4][9][10][11][12]

  • Adsorption using Molecular Sieves: Zeolites like 5A can separate linear alkanes from branched isomers based on size exclusion.[13][14][15]

Q3: How do I choose the best purification technique for my specific needs?

A3: The choice of technique depends on several factors, including the scale of the purification, the required purity of the final product, and the nature of the isomeric impurities.

Factor Preparative GC Adductive Crystallization Fractional Distillation Adsorption
Purity Very HighHighModerate to HighHigh
Scale Small to MediumSmall to LargeMedium to LargeSmall to Large
Selectivity High for various isomersHigh for linear vs. branchedDependent on boiling point differenceHigh for linear vs. branched
Cost HighLow to ModerateModerateModerate
Complexity HighModerateModerateModerate

Q4: Can I combine different purification techniques?

A4: Yes, a multi-step purification strategy is often the most effective approach. For instance, you could use fractional distillation for an initial enrichment of 3-ethyldodecane, followed by preparative GC or adductive crystallization to achieve high purity.

Troubleshooting Guides

Preparative Gas Chromatography (GC)

Problem: Poor separation of isomeric peaks (co-elution).

Possible Cause Solution
Inappropriate Column: The stationary phase is not selective enough for the isomers.* Use a column with a different stationary phase, such as a liquid crystalline phase, known for good isomer selectivity.[2][16]* Increase the column length to enhance resolution.[2]
Incorrect Temperature Program: The temperature ramp is too fast, or the isothermal temperature is not optimal.* Optimize the temperature program. A slower ramp rate or a lower isothermal temperature can improve separation.[5]
High Carrier Gas Flow Rate: The flow rate is too high, reducing the interaction time with the stationary phase.* Reduce the carrier gas flow rate to increase interaction time and improve resolution.

Problem: Low recovery of the purified product.

Possible Cause Solution
Sample Overload: Injecting too much sample can lead to broad peaks and poor separation, making fraction collection difficult.* Reduce the injection volume.
Inefficient Trapping/Collection: The collection system is not effectively capturing the eluted compound.* Ensure the collection trap is at a sufficiently low temperature (e.g., using a cold finger with liquid nitrogen).* Optimize the timing of the fraction collection.
Adductive Crystallization with Urea

Problem: No or very low yield of urea adduct (crystals).

Possible Cause Solution
Incorrect Solvent: The solvent system is not optimal for adduct formation.* A common solvent system is a saturated solution of urea in methanol.[6][17][18]* Ensure the solvent is anhydrous, as water can inhibit adduct formation.
High Degree of Branching: 3-ethyldodecane and its isomers may be too branched to form stable adducts with urea.* Urea adduction is most effective for separating linear or lightly branched alkanes from highly branched ones.[6][7][8] This method may be less suitable if all isomers are significantly branched.
Insufficient Urea Concentration: The concentration of urea is too low to induce crystallization.* Use a saturated solution of urea to maximize the driving force for adduct formation.[17][18]

Problem: Impure product after decomposing the adduct.

Possible Cause Solution
Incomplete Washing of Adduct: The mother liquor containing impurities was not completely removed from the crystals.* Wash the filtered urea adduct crystals thoroughly with a cold, non-polar solvent (e.g., hexane) before decomposition.[17]
Co-crystallization of Isomers: Some isomeric impurities may have a structure that allows them to be incorporated into the urea channel.* Perform successive recrystallizations of the adduct to improve purity.[6]

Experimental Protocols

Preparative Gas Chromatography
  • System Preparation:

    • Install a high-resolution capillary column suitable for hydrocarbon separation (e.g., a non-polar or a liquid crystalline phase column).[2][16]

    • Condition the column according to the manufacturer's instructions.

    • Set up a fraction collection system at the detector outlet, typically involving a heated transfer line and a cold trap.

  • Method Development (Analytical Scale):

    • Inject a small amount of the isomeric mixture to optimize the separation parameters (temperature program, carrier gas flow rate).

    • Aim for baseline separation of the 3-ethyldodecane peak from its isomers.

  • Preparative Run:

    • Inject a larger volume of the sample. The volume will depend on the column dimensions and loading capacity.

    • Monitor the chromatogram and begin collection just before the 3-ethyldodecane peak elutes and stop just after.

  • Product Recovery:

    • Allow the cold trap to warm to room temperature.

    • Rinse the trap with a small amount of a volatile solvent (e.g., pentane or hexane) to recover the purified 3-ethyldodecane.

    • Evaporate the solvent carefully to obtain the pure product.

Adductive Crystallization with Urea
  • Preparation of Urea Solution:

    • Prepare a saturated solution of urea in methanol by dissolving an excess of urea in methanol with gentle heating and then allowing it to cool to room temperature.[6][17][18]

  • Adduct Formation:

    • Dissolve the 3-ethyldodecane isomeric mixture in a minimal amount of a non-polar solvent like hexane.

    • Add the saturated urea-methanol solution to the alkane solution. The ratio of urea solution to the alkane mixture may need to be optimized.

    • Stir the mixture at room temperature. The formation of a white precipitate (the urea adduct) should be observed.[7] Allow the mixture to stand for a sufficient time (e.g., 1 hour) to ensure complete crystallization.[17]

  • Isolation of the Adduct:

    • Filter the mixture to collect the solid urea adduct.

    • Wash the crystals with a small amount of cold hexane to remove any non-adducted, more branched isomers.[17]

  • Decomposition of the Adduct and Product Recovery:

    • Transfer the washed crystals to a separatory funnel.

    • Add warm water to decompose the adduct, dissolving the urea.[6][17]

    • The less branched alkanes will form a separate organic layer.

    • Extract the organic layer with a non-polar solvent (e.g., hexane).

    • Wash the organic extract with water to remove any residual urea.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Evaporate the solvent to obtain the purified alkane fraction.

Visualizations

Purification_Workflow Purification Method Selection Workflow start Start with Isomeric Mixture check_bp Significant Boiling Point Difference? start->check_bp fractional_distillation Fractional Distillation check_bp->fractional_distillation Yes check_linearity Linear vs. Branched Separation Needed? check_bp->check_linearity No check_purity1 Purity Sufficient? fractional_distillation->check_purity1 end_product Final Purified Product check_purity1->end_product Yes check_purity1->check_linearity No adductive_crystallization Adductive Crystallization adductive_crystallization->end_product prep_gc Preparative GC prep_gc->end_product check_linearity->adductive_crystallization Yes check_linearity->prep_gc No

Caption: A decision workflow for selecting the appropriate purification technique.

Adductive_Crystallization Adductive Crystallization Process cluster_solution Solution Phase cluster_crystallization Crystallization cluster_separation Separation & Recovery isomeric_mixture Isomeric Mixture (3-ethyldodecane + isomers) adduct_formation Adduct Formation (Urea + less branched alkanes) isomeric_mixture->adduct_formation urea_solution Saturated Urea in Methanol urea_solution->adduct_formation filtration Filtration adduct_formation->filtration mother_liquor Mother Liquor (More branched isomers) mother_liquor->filtration decomposition Adduct Decomposition (add water) filtration->decomposition Solid Adduct waste Branched Isomers (in mother liquor) filtration->waste Filtrate purified_product Purified Product (less branched alkanes) decomposition->purified_product

Caption: The experimental workflow for adductive crystallization.

References

Technical Support Center: Optimizing Grignard Reactions for Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of branched alkanes using Grignard reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to form a tertiary alcohol is showing a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in Grignard reactions for synthesizing tertiary alcohols, which are precursors to branched alkanes, are a common issue. The primary culprits are often related to reaction conditions and substrate properties. Here’s a systematic troubleshooting approach:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources and oxygen.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Magnesium Activation: The magnesium metal surface can be coated with a passivating layer of magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium turnings before adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium to expose a fresh surface.[1][2]

  • Substrate Quality: Impurities in the alkyl halide or the carbonyl compound can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials.

  • Reaction Temperature: The reaction is exothermic. If the temperature is too high, side reactions may be favored. Conversely, a temperature that is too low may stall the reaction.

    • Solution: Initiate the reaction at room temperature and then cool the flask in an ice bath to maintain a gentle reflux. For sluggish reactions, gentle warming may be necessary.[3]

  • Steric Hindrance: Highly branched (tertiary) alkyl halides can be difficult to convert to Grignard reagents. Similarly, sterically hindered ketones may not react efficiently.[4]

    • Solution: For tertiary alkyl halides, consider using a more reactive solvent like tetrahydrofuran (THF) or activating agents like LiCl ("Turbo-Grignards").[2] For hindered ketones, longer reaction times or the use of a less sterically demanding Grignard reagent may be necessary. Alternative synthetic routes might be required in severe cases.

Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

A2: Several side reactions can compete with the desired Grignard addition, particularly when dealing with sterically hindered substrates.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. This is more prevalent with less reactive alkyl halides.

    • Minimization: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This regenerates the starting ketone upon workup.[4]

    • Minimization: Use a less sterically hindered Grignard reagent or a lower reaction temperature. The use of cerium(III) chloride (Luche reduction conditions) can sometimes suppress enolization.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[4]

    • Minimization: This is more common with bulky Grignard reagents and hindered ketones. Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) can prevent this.

The following table summarizes the common side products and strategies for their minimization:

Side ProductCauseMinimization Strategy
Alkane (from protonation of Grignard)Reaction with adventitious water or other protic impurities.Rigorous drying of glassware and solvents; use of an inert atmosphere.
Dimer (Wurtz coupling product)Reaction of Grignard reagent with unreacted alkyl halide.Slow addition of alkyl halide; ensuring efficient stirring.
Starting Ketone (from enolization)Grignard reagent acts as a base on sterically hindered ketones with acidic α-protons.[4]Lower reaction temperature; use of less hindered Grignard reagent; addition of CeCl₃.
Secondary Alcohol (from reduction)Hydride transfer from a β-hydrogen of a bulky Grignard reagent to a hindered ketone.[4]Use a Grignard reagent without β-hydrogens; lower reaction temperature.

Q3: Can I use tertiary alkyl halides to form Grignard reagents for the synthesis of highly branched alkanes?

A3: The formation of Grignard reagents from tertiary alkyl halides is challenging but possible.[5] The primary competing reaction is elimination.

  • Recommendations:

    • Use a highly reactive form of magnesium (e.g., Rieke magnesium).

    • Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for this purpose.

    • The use of activating agents like iodine or 1,2-dibromoethane is crucial.[5]

    • Maintain a low reaction temperature to disfavor the elimination side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of 2-methyl-2-octanol from the reaction of hexylmagnesium bromide with acetone.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether (100 mL)

  • 1-Bromohexane (7.0 mL, 50 mmol)

  • Acetone (3.7 mL, 50 mmol)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous diethyl ether. Dissolve the 1-bromohexane in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromohexane solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve the acetone in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20 minutes.

  • Workup: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Add 1 M hydrochloric acid until the magnesium salts dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude tertiary alcohol can be purified by distillation.

Protocol 2: Dehydration of Tertiary Alcohol and Hydrogenation to form a Branched Alkane

This protocol describes the conversion of the tertiary alcohol from Protocol 1 to the corresponding branched alkane.

Materials:

  • Tertiary alcohol (from Protocol 1)

  • Concentrated sulfuric acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

Procedure:

  • Dehydration: Place the crude tertiary alcohol in a round-bottom flask. Add a few drops of concentrated sulfuric acid. Heat the mixture to distill the alkene product.

  • Hydrogenation: Dissolve the collected alkene in ethanol in a suitable hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Connect the vessel to a hydrogen gas supply and purge the system. Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent by rotary evaporation to yield the crude branched alkane, which can be further purified by distillation or chromatography.

Visualizations

Experimental Workflow for Branched Alkane Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Branched Alkane Synthesis A Dry Glassware & Inert Atmosphere B Activate Mg with Iodine A->B C Add Alkyl Halide in Anhydrous Ether B->C D Cool Grignard Reagent C->D Formed Grignard Reagent E Add Ketone/Aldehyde Dropwise D->E F Aqueous Workup (NH4Cl) E->F G Isolate Tertiary Alcohol F->G Crude Tertiary Alcohol H Dehydration (e.g., H2SO4) G->H I Hydrogenation (H2, Pd/C) H->I J Purify Branched Alkane I->J

Caption: Workflow for the synthesis of branched alkanes.

Troubleshooting Logic for Low Yield in Grignard Reactions

G Start Low Yield Observed Q1 Was the reaction initiated successfully? (cloudiness, gentle reflux) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were anhydrous conditions maintained? A1_Yes->Q2 Sol1 Activate Mg: - Add Iodine crystal - Grind Mg - Use 1,2-dibromoethane A1_No->Sol1 End Re-run Experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are substrates sterically hindered? A2_Yes->Q3 Sol2 Ensure: - Flame-dried glassware - Anhydrous solvents - Inert atmosphere A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider: - Longer reaction time - Higher boiling solvent (THF) - Alternative reagents A3_Yes->Sol3 A3_No->End Sol3->End

References

Resolving co-elution of 3-ethyldodecane with other hydrocarbons in GC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the resolution of co-eluting hydrocarbon peaks in Gas Chromatography (GC), with a specific focus on 3-ethyldodecane.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-ethyldodecane peak co-eluting with other hydrocarbons?

Co-elution occurs when two or more compounds travel through the GC column at the same rate and are not separated.[1] For complex hydrocarbon mixtures, this is a common challenge because isomers like 3-ethyldodecane often have very similar physicochemical properties and boiling points, making them difficult to separate.[2][3]

The primary causes for co-elution include:

  • Sub-optimal GC Column: The stationary phase chemistry may not have the right selectivity to differentiate between the target analyte and other structurally similar hydrocarbons.[4]

  • Inefficient Temperature Program: An isothermal method or a temperature ramp that is too fast may not provide enough time or selectivity to resolve closely eluting compounds.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. A flow rate that is too high or too low can lead to peak broadening and loss of resolution.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and merge.[5]

Q2: How can I confirm that a peak is actually two co-eluting compounds?

Identifying co-elution is the first step toward resolving it. While a perfectly symmetrical peak can still hide multiple compounds, there are often tell-tale signs.[1]

  • Visual Inspection of the Peak: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or a split top.[1][6] A shoulder is a discontinuity in the peak shape, which is different from peak tailing, characterized by a gradual exponential decline.[1][6]

  • Use of Advanced Detectors: If you are using a mass spectrometer (MS) or a diode array detector (DAD), you can assess peak purity.[6]

    • Mass Spectrometry (MS): By examining the mass spectra at different points across the peak (the beginning, apex, and end), you can see if the spectral data changes. A change indicates that more than one compound is present.[6]

    • Diode Array Detector (DAD): A DAD can collect multiple UV spectra across the peak. If the spectra are not identical, it signifies that the peak is impure and contains co-eluting compounds.[6]

Troubleshooting Guides & Protocols

Q3: What is the first and most direct way to try and resolve co-eluting peaks?

Optimizing the oven temperature program is often the most effective initial step to improve the separation of compounds with a wide range of boiling points. By manipulating the column temperature during the analysis, you can change the interactions between analytes and the stationary phase, which can enhance selectivity and resolution.[7][8]

  • Initial Analysis (Screening Run): Begin with a general-purpose temperature ramp, for example, 10°C/minute, to elute all compounds of interest.

  • Lower the Initial Temperature: For better resolution of early-eluting peaks, set the initial oven temperature approximately 20°C below the boiling point of the sample solvent for splitless injection or 45°C below the elution temperature of the first peak of interest for split injection.[8]

  • Reduce the Ramp Rate: A slower ramp rate (e.g., 2-5°C/minute) increases the time analytes spend interacting with the stationary phase, which often improves separation.

  • Introduce an Isothermal Hold: If two peaks are eluting very closely, try adding a 1-2 minute isothermal hold at a temperature 20-30°C below their elution temperature.[9] This can provide just enough additional interaction time to achieve separation.

  • Evaluate and Repeat: Analyze the chromatogram after each adjustment. If resolution improves but is not yet at baseline, continue with small, incremental changes to the ramp rate or hold times.

ParameterStandard Method (Poor Resolution)Optimized Method (Improved Resolution)
Initial Temperature 100°C60°C
Initial Hold Time 1 min2 min
Ramp 1 20°C/min to 250°C5°C/min to 220°C
Hold 1 None2 min hold at 150°C
Ramp 2 None10°C/min to 250°C
Final Hold Time 5 min5 min
Result 3-ethyldodecane co-elutesBaseline separation achieved
Q4: How do I select the right GC column to separate 3-ethyldodecane from other isomers?

Column selection is critical for resolving complex mixtures.[5] The choice depends on four key factors: stationary phase, internal diameter (I.D.), film thickness, and length.[5]

  • Stationary Phase: This is the most important factor as it dictates the column's selectivity.[10] The fundamental principle is "like dissolves like".[5] Since 3-ethyldodecane is a non-polar alkane, a non-polar stationary phase is the best starting point.[5]

  • Column Dimensions:

    • Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times.

    • Internal Diameter (I.D.): Narrower columns (e.g., 0.18-0.25 mm I.D.) offer higher efficiency (sharper peaks) and better resolution.[5][11]

    • Film Thickness: Thicker films increase retention, which can be useful for separating highly volatile compounds.[10]

Stationary PhasePolarityRecommended UseUSP CodeTemperature Limit
100% Dimethylpolysiloxane Non-PolarExcellent for general hydrocarbon analysis and boiling point separations. A good starting point.G2~325°C
5% Phenyl / 95% Dimethylpolysiloxane Non-PolarSlightly more polar than 100% dimethylpolysiloxane, offering different selectivity for aromatic compounds.G27~320°C
50% Phenyl / 50% Dimethylpolysiloxane Intermediate PolarityOffers unique selectivity for separating aromatic and polycyclic aromatic hydrocarbon (PAH) isomers.G3~310°C
Polyethylene Glycol (WAX) PolarGenerally used for polar compounds; not the first choice for alkanes but can provide unique selectivity in multidimensional systems.G16~250°C

Note: USP Codes and Temperature Limits are typical and may vary by manufacturer.

G cluster_start cluster_step1 Step 1: Method Optimization cluster_step2 Step 2: Column Selection cluster_step3 Step 3: Advanced Techniques cluster_end start Co-elution Detected (Peak Shoulder or Asymmetry) opt_temp Optimize Temperature Program (Lower initial T, reduce ramp rate) start->opt_temp check_res1 Resolution Improved? opt_temp->check_res1 change_col Change GC Column (e.g., longer column or different stationary phase) check_res1->change_col No success Problem Solved check_res1->success Yes check_res2 Resolution Improved? change_col->check_res2 adv_tech Consider Advanced Techniques (e.g., GCxGC, Deans Switch) check_res2->adv_tech No check_res2->success Yes adv_tech->success Potentially

Caption: A step-by-step workflow for troubleshooting and resolving co-eluting peaks in GC.

Q5: What are Kovats retention indices and how can they help identify potential co-elutants with 3-ethyldodecane?

The Kovats Retention Index (RI) system is a standardized method for reporting retention times in GC.[12] It relates the retention time of an analyte to the retention times of adjacent n-alkanes, which are assigned an RI value of 100 times their carbon number (e.g., n-dodecane (C12) = 1200, n-tridecane (C13) = 1300).[12] This system helps normalize for variations in GC conditions, allowing for better comparison of data between different laboratories and instruments.

For 3-ethyldodecane, the reported Kovats retention index on a standard non-polar stationary phase is 1355 .[13]

By knowing this value, you can predict which other hydrocarbons might co-elute. Any compound in your sample mixture that has a retention index close to 1355 on a similar non-polar column is a candidate for co-elution. This allows you to proactively adjust your method or select a column with different selectivity to separate these specific compounds.

G cluster_params Adjustable GC Parameters cluster_effects Primary Effects cluster_outcome Final Outcome temp Oven Temperature Program selectivity Selectivity (α) temp->selectivity Affects retention Retention (k) temp->retention Strongly affects col Column (Phase, Length, I.D.) col->selectivity Strongly affects efficiency Efficiency (N) col->efficiency Strongly affects flow Carrier Gas Flow Rate flow->efficiency Affects resolution Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

References

Technical Support Center: Drying of 3-Ethyldodecane Solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing trace water content from 3-ethyldodecane solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing trace water from 3-ethyldodecane?

For removing trace amounts of water from non-polar alkane solvents like 3-ethyldodecane, activated 3Å or 4Å molecular sieves are highly effective and are a modern, safe alternative to other drying agents.[1][2][3] Activated alumina is also a very effective option.[4][5][6][7]

Q2: Why is it crucial to use a dry solvent like 3-ethyldodecane in my experiments?

Water can act as a weak acid, a weak base, or a nucleophile in organic reactions, and as a ligand for metals, which can interfere with or inhibit many sensitive reactions, such as Grignard reactions.[3] Ensuring the solvent is anhydrous is critical for reaction success and reproducibility.

Q3: How can I determine the water content in 3-ethyldodecane before and after drying?

The gold standard for determining trace amounts of water in a sample is Karl Fischer titration.[8][9][10][11][12] This method is highly accurate, selective for water, and can detect water content down to the ppm level.[8][9] Both volumetric and coulometric Karl Fischer titration methods are available, with the coulometric method being particularly suited for very low water content.[8][11]

Q4: Are there any safety concerns when drying 3-ethyldodecane?

While molecular sieves and activated alumina are generally safer than reactive drying agents like sodium metal or metal hydrides, standard laboratory safety precautions should always be followed.[1][12] When regenerating molecular sieves or activated alumina by heating, ensure it is done in a well-ventilated area, such as a fume hood, to avoid the potential release of adsorbed solvent vapors.[13] Never use alkali metals or metal hydrides with halogenated solvents.[14]

Q5: Can I reuse the molecular sieves or activated alumina?

Yes, both molecular sieves and activated alumina can be regenerated and reused.[2][15] This is typically done by heating them to a specific temperature to drive off the adsorbed water.[13][15][16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solvent is not dry after treatment with molecular sieves. 1. Molecular sieves were not properly activated (still contain water). 2. Insufficient amount of molecular sieves used. 3. Insufficient contact time between the solvent and the sieves. 4. The pore size of the molecular sieves is incorrect.1. Ensure molecular sieves are properly activated by heating them in a vacuum oven.[1][17] 2. Use a sufficient quantity of sieves, typically 10-20% by weight of the solvent.[6][7] 3. Allow the solvent to stand over the sieves for at least 24-48 hours, with occasional gentle agitation.[6][7] 4. For drying solvents, 3Å or 4Å molecular sieves are generally recommended.[2][18]
Karl Fischer titration gives inconsistent results. 1. The sample is not being introduced into the titration cell correctly, allowing atmospheric moisture to enter. 2. The titrator is not properly calibrated or the reagents have degraded. 3. The solvent is not completely soluble in the Karl Fischer reagent.1. Ensure the sample is injected quickly and directly into the titration cell.[19] 2. Regularly check the titrator's calibration and use fresh reagents as recommended by the manufacturer. 3. While 3-ethyldodecane should be soluble, for other samples, using a co-solvent might be necessary.[11]
Fine particles are present in the dried solvent. 1. Abrasion of the molecular sieve or activated alumina pellets.1. Allow the drying agent to settle completely before decanting the solvent. 2. If necessary, filter the solvent through a fine frit or a syringe filter to remove any suspended particles.[1]

Data Summary

Efficiency of Common Drying Agents for Organic Solvents

The following table summarizes the typical final water content in various organic solvents after treatment with different drying agents. While specific data for 3-ethyldodecane is not available, the data for similar non-polar solvents like toluene can provide a useful reference.

Drying AgentSolventInitial Water Content (ppm)Final Water Content (ppm)Contact TimeReference
3Å Molecular Sieves Toluene225< 524 hours[7]
Activated Neutral Alumina THF~200< 10Single pass through column[6][7]
Calcium Hydride (CaH2) Dichloromethane~100~13Distillation[7]
Sodium/Benzophenone Toluene225~34Distillation[7]

Experimental Protocols

Protocol 1: Drying of 3-Ethyldodecane using Molecular Sieves

1. Activation of Molecular Sieves:

  • Place 3Å or 4Å molecular sieves in a suitable flask.
  • Heat the sieves in a vacuum oven at 175-260°C for at least 12 hours to remove any adsorbed water.[1][17]
  • Allow the sieves to cool to room temperature under a vacuum or in a desiccator.

2. Drying Procedure:

  • Add the activated molecular sieves (10-20% w/v) to the 3-ethyldodecane in a sealed container under an inert atmosphere (e.g., nitrogen or argon).[6][7]
  • Allow the mixture to stand for at least 24-48 hours.[6][7] Gentle agitation can improve the drying efficiency.
  • Carefully decant or filter the dried solvent from the molecular sieves.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline. Always refer to the specific instructions for your Karl Fischer titrator model.

1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is clean and the reagents are fresh.
  • Run a pre-titration to neutralize any moisture within the titration cell.

2. Sample Analysis:

  • Using a dry syringe, accurately measure a known volume or weight of the 3-ethyldodecane sample.
  • Quickly inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.[19]
  • Start the titration. The instrument will automatically determine the endpoint and calculate the water content.
  • Perform the measurement in triplicate to ensure accuracy.

Diagrams

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_analysis Analysis Activate_Sieves Activate Molecular Sieves (175-260°C, >12h, vacuum) Add_Solvent Add 3-Ethyldodecane to Activated Sieves (10-20% w/v) Activate_Sieves->Add_Solvent Stand Let Stand for 24-48h (Inert Atmosphere) Add_Solvent->Stand Decant Decant or Filter Solvent Stand->Decant KF_Titration Determine Water Content (Karl Fischer Titration) Decant->KF_Titration

Caption: Experimental workflow for drying 3-ethyldodecane.

Troubleshooting_Logic Start Solvent Still Wet After Drying? Check_Activation Were Sieves Properly Activated? Start->Check_Activation Check_Amount Sufficient Amount of Sieves Used? Check_Activation->Check_Amount Yes Reactivate Re-activate Sieves Check_Activation->Reactivate No Check_Time Sufficient Contact Time? Check_Amount->Check_Time Yes Increase_Amount Increase Amount of Sieves Check_Amount->Increase_Amount No Increase_Time Increase Contact Time Check_Time->Increase_Time No Success Dry Solvent Check_Time->Success Yes Reactivate->Start Increase_Amount->Start Increase_Time->Start

Caption: Troubleshooting logic for ineffective solvent drying.

References

Navigating the Synthesis of 3-Ethyldodecane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 3-ethyldodecane, a branched alkane with applications in various fields of chemical research. Our aim is to equip researchers with the necessary information to improve reaction yields and selectivity, ensuring the efficient and successful synthesis of this target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-ethyldodecane, primarily focusing on a two-step approach involving a Grignard reaction followed by a reduction step.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Ethyl-3-dodecanol (Grignard Step) 1. Impure or wet reagents/glassware: Grignard reagents are highly sensitive to moisture and protic solvents.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether, THF).- Use freshly prepared or high-quality commercial Grignard reagent.
2. Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC-MS.[1][2][3]- The reaction is typically run at room temperature or with gentle heating.[4]
3. Side reactions: Enolization of the ketone by the Grignard reagent acting as a base, or reduction of the ketone.- Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions.- Use of a catalyst such as cerium(III) chloride can sometimes suppress enolization.
Low Yield of 3-Ethyldodecane (Reduction Step) 1. Incomplete reduction of the tertiary alcohol: The chosen reducing agent or reaction conditions are not effective for the sterically hindered tertiary alcohol.- The Barton-McCombie deoxygenation is a reliable method for reducing tertiary alcohols.[5][6][7][8][9]- Alternative methods include reduction with silanes in the presence of a Lewis acid.[10]
2. Decomposition of starting material or product: Harsh reaction conditions can lead to degradation.- Follow established protocols for the chosen reduction method, paying close attention to temperature and reaction time.
Poor Selectivity (Presence of Impurities) 1. Unreacted starting materials: Incomplete Grignard reaction or reduction.- Optimize reaction conditions (time, temperature, stoichiometry) for each step.- Purify the intermediate alcohol before proceeding to the reduction step.
2. Side products from Grignard reaction: Alkenes from dehydration of the alcohol, or products from enolization.- Careful control of reaction temperature and work-up conditions can minimize dehydration.- Use purification techniques like fractional distillation or column chromatography to separate the desired product.[4][11][12][13][14]
3. Impurities from the reduction step: Byproducts from the reducing agents (e.g., tin residues from Barton-McCombie).- Follow the recommended work-up procedure for the specific reduction method to remove reagent-derived impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-ethyldodecane?

A common and effective method is a two-step synthesis. The first step involves the Grignard reaction of ethylmagnesium bromide with undecan-3-one to produce the tertiary alcohol, 3-ethyl-3-dodecanol. The second step is the reduction of this alcohol to the alkane, 3-ethyldodecane. Direct reduction of alcohols to alkanes can be challenging, often requiring the conversion of the alcohol to a good leaving group first.[15]

Q2: How can I prepare the ethylmagnesium bromide Grignard reagent?

Ethylmagnesium bromide is commercially available, but can also be prepared by reacting bromoethane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.[4]

Q3: What are the key considerations for the Grignard reaction step?

The success of the Grignard reaction is highly dependent on maintaining anhydrous conditions, as any moisture will quench the Grignard reagent. It is also crucial to control the reaction temperature to minimize side reactions.

Q4: Which method is recommended for the reduction of the tertiary alcohol, 3-ethyl-3-dodecanol?

The Barton-McCombie deoxygenation is a widely used and effective method for the deoxygenation of alcohols, including tertiary ones.[5][6][7][8][9] This radical-based reaction involves the conversion of the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen source, typically tributyltin hydride.

Q5: Are there alternatives to using toxic tin hydrides in the Barton-McCombie reaction?

Yes, due to the toxicity of tin compounds, several alternative hydrogen donors have been developed. These include silanes, such as tris(trimethylsilyl)silane, used in conjunction with a radical initiator.[6]

Q6: How can I purify the final 3-ethyldodecane product?

Fractional distillation is a suitable method for purifying 3-ethyldodecane, as it is a liquid with a distinct boiling point.[11][12][13][14] This technique separates compounds based on differences in their boiling points. For smaller scale purifications or to remove non-volatile impurities, column chromatography may also be employed.

Q7: How can I confirm the identity and purity of my product?

Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for this purpose.[1][2][3] GC will separate the components of your reaction mixture, and the mass spectrometer will provide fragmentation patterns that can be used to identify 3-ethyldodecane and any potential side products.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-3-dodecanol via Grignard Reaction

Materials:

  • Undecan-3-one

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a solution of undecan-3-one in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred ketone solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS to ensure completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-ethyl-3-dodecanol.

Protocol 2: Reduction of 3-Ethyl-3-dodecanol via Barton-McCombie Deoxygenation

Materials:

  • 3-Ethyl-3-dodecanol

  • Sodium hydride

  • Carbon disulfide

  • Methyl iodide

  • Tributyltin hydride

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

Procedure:

  • Formation of the Xanthate Ester:

    • To a solution of 3-ethyl-3-dodecanol in anhydrous THF, add sodium hydride at 0 °C.

    • After stirring for 30 minutes, add carbon disulfide and stir for another 30 minutes.

    • Add methyl iodide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the crude xanthate ester.

  • Deoxygenation:

    • In a round-bottom flask, dissolve the xanthate ester in anhydrous toluene.

    • Add tributyltin hydride and a catalytic amount of AIBN.

    • Heat the mixture to reflux (around 80-110 °C) for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 3-ethyldodecane.

Data Presentation

Table 1: Typical Reaction Parameters for 3-Ethyldodecane Synthesis

Step Parameter Typical Value/Condition Notes
Grignard Reaction Reactant Ratio (Ketone:Grignard)1 : 1.2 - 1.5An excess of Grignard reagent is used to ensure complete reaction.
Temperature0 °C to room temperatureLower temperatures can improve selectivity.
Reaction Time1 - 3 hoursMonitor for completion.
SolventAnhydrous Diethyl Ether or THFMust be scrupulously dry.
Barton-McCombie Deoxygenation Reactant Ratio (Xanthate:Bu3SnH)1 : 1.1 - 1.5A slight excess of the tin hydride is common.
Radical InitiatorAIBN (catalytic amount)Typically 5-10 mol%.
Temperature80 - 110 °C (refluxing toluene)Necessary to initiate the radical reaction.
Reaction Time2 - 6 hoursMonitor for completion.

Table 2: Expected Yields and Selectivity

Step Product Expected Yield Expected Selectivity Common Side Products
Grignard Reaction 3-Ethyl-3-dodecanol70 - 90%>95%Unreacted undecan-3-one, dehydration products (alkenes).
Barton-McCombie Deoxygenation 3-Ethyldodecane60 - 85%>98%Unreacted xanthate ester, tin-containing byproducts.

Visualizations

Synthesis_Workflow Start Undecan-3-one + Ethylmagnesium Bromide Grignard Grignard Reaction (Anhydrous Ether/THF) Start->Grignard Alcohol 3-Ethyl-3-dodecanol Grignard->Alcohol Reduction_Prep Xanthate Formation (NaH, CS2, MeI) Alcohol->Reduction_Prep Reduction Barton-McCombie Deoxygenation (Bu3SnH, AIBN, Toluene) Reduction_Prep->Reduction Product 3-Ethyldodecane Reduction->Product Purification Purification (Fractional Distillation) Product->Purification Final_Product Pure 3-Ethyldodecane Purification->Final_Product

Caption: Experimental workflow for the synthesis of 3-ethyldodecane.

Troubleshooting_Tree Start Low Yield or Poor Selectivity? Step Which Step is Problematic? Start->Step Grignard_Issue Grignard Reaction Step->Grignard_Issue Grignard Reduction_Issue Reduction Reaction Step->Reduction_Issue Reduction Moisture Check for Moisture (Reagents/Glassware) Grignard_Issue->Moisture Side_Reactions Minimize Side Reactions (Low Temp, Slow Addition) Grignard_Issue->Side_Reactions Incomplete_Reduction Verify Reduction Conditions (Reagents, Temp, Time) Reduction_Issue->Incomplete_Reduction Purification_Problem Optimize Purification (Distillation/Chromatography) Moisture->Purification_Problem Side_Reactions->Purification_Problem Incomplete_Reduction->Purification_Problem

Caption: Troubleshooting decision tree for 3-ethyldodecane synthesis.

References

Technical Support Center: Troubleshooting Baseline Noise in GC Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to baseline noise in the Gas Chromatography (GC) analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the common types of baseline noise observed in GC analysis?

A1: In gas chromatography, baseline problems can manifest in several ways, including baseline drift (a steady increase or decrease), random noise (a "hairy" appearance), and discrete spikes.[1][2][3] It's important to first identify the type of baseline issue you are experiencing to effectively troubleshoot the problem.[1]

Q2: What are the most common causes of a noisy baseline in GC?

A2: A noisy baseline can stem from several sources. The most frequent culprits include contaminated carrier or detector gases, leaks in the system, column bleed due to stationary phase degradation, septum bleed, and a contaminated or faulty detector.[2][3][4][5] Improper column installation and unstable detector electronics can also contribute significantly to baseline noise.[1]

Q3: How can I distinguish between electronic noise and chemical noise?

A3: Electronic noise often appears as sharp, random spikes with no discernible peak width or Gaussian shape.[6] This can be caused by loose electrical connections, power fluctuations, or interference from nearby electronic equipment.[2][6] Chemical noise, on the other hand, often presents as a more rounded or rolling baseline, and can be influenced by factors like column bleed or contamination, which tend to worsen with increasing temperature.

Q4: Can the GC column itself be the source of baseline noise?

A4: Yes, the GC column is a common source of baseline issues, primarily through a phenomenon known as "column bleed."[1][4] This occurs when the stationary phase of the column degrades and elutes, leading to a rising baseline, particularly at higher temperatures.[4][7] Contamination at the head of the column can also release compounds that contribute to a noisy or elevated baseline.[5]

Q5: How often should I replace the septum to avoid baseline noise?

A5: Septa should be replaced regularly to prevent bleed and leaks.[4] A good practice is to replace the septum before it becomes cored or worn, which can release particles into the inlet liner.[4] For high-throughput labs, a monthly replacement schedule may be necessary to avoid issues.[8] Using low-bleed septa is also recommended to minimize baseline disturbances.[4]

Troubleshooting Guides

Issue 1: Rising Baseline (Drift)

A rising baseline, or drift, is a common issue, especially during temperature-programmed runs.[1][4]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Bleed - Condition the column according to the manufacturer's instructions. This involves heating the column to a temperature slightly above the final analysis temperature to remove any volatile contaminants.[3][4]- If conditioning does not resolve the issue, the column may be old or damaged and require replacement.[3][7]- Use a low-bleed column specifically designed for your application.[7][8]
Carrier Gas Contamination - Ensure high-purity carrier gas is being used. Contaminants like oxygen and moisture can accelerate column degradation.[7]- Check and replace gas filters and purifiers regularly.
Leaks - Perform a thorough leak check of the entire system, including fittings, connections, and the septum, using an electronic leak detector.[5][7]
Detector Operation - For mass flow-sensitive detectors like the Flame Ionization Detector (FID), operating in constant flow mode instead of constant pressure mode can help mitigate baseline drift during temperature programming.[1][4]

Experimental Protocol: Column Conditioning

  • Disconnect the column from the detector. This prevents contamination of the detector with bleed products.

  • Set the carrier gas flow rate. A typical flow rate for conditioning is 1-2 mL/min.

  • Program the oven temperature. Slowly ramp the oven temperature to 20-30°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum temperature limit.

  • Hold at the conditioning temperature. Hold for 1-2 hours, or until the baseline stabilizes when reconnected to the detector.

  • Cool the oven. Once conditioning is complete, cool the oven to the initial temperature of your method.

  • Reconnect the column to the detector. Ensure a proper and leak-free connection.

Issue 2: Random Baseline Noise ("Hairy" Baseline)

This appears as rapid, random fluctuations in the baseline signal.[9]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Detector Contamination - Clean the detector according to the manufacturer's instructions. For an FID, this may involve cleaning the jet and collector.[3][8]
Gas Quality - Verify the purity of all gases (carrier, fuel, and makeup). Poor quality gases can introduce impurities that create noise.[2][7]
Improper Column Installation - Ensure the column is installed correctly in both the inlet and the detector, following the manufacturer's guidelines for insertion depth.[1][3]
Leaks - Even small leaks can introduce air and other contaminants, leading to a noisy baseline. Perform a comprehensive leak check.[5]
Issue 3: Baseline Spikes

Spikes are sharp, narrow peaks that appear randomly in the chromatogram.[2][6]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Particulate Matter - Particles from a cored septum or other sources can pass through the detector, causing spikes. Replace the septum and inspect the inlet liner for debris.[4][10]- If the column is installed too high in an ionizing detector, the polyimide coating can flake off and cause spikes.[1][6]
Electrical Issues - Check for loose electrical connections to the detector.[2][10]- Ensure a stable power supply and consider using a power conditioner to filter out electrical noise from nearby equipment.[2][6]
Gas Supply Issues - Fluctuations in gas pressure, sometimes from a gas generator cycling on and off, can cause baseline spikes.[10]

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_drift Drift Troubleshooting cluster_random Random Noise Troubleshooting cluster_spikes Spikes Troubleshooting start Baseline Noise Observed issue_type Identify Noise Type start->issue_type drift Rising Baseline (Drift) issue_type->drift Drift random_noise Random Noise issue_type->random_noise Random spikes Spikes issue_type->spikes Spikes drift_cause1 Check Column Bleed drift->drift_cause1 random_cause1 Clean Detector random_noise->random_cause1 spikes_cause1 Check for Particulates spikes->spikes_cause1 drift_cause2 Check Gas Purity drift_cause1->drift_cause2 drift_cause3 Check for Leaks drift_cause2->drift_cause3 random_cause2 Verify Gas Quality random_cause1->random_cause2 random_cause3 Check Column Installation random_cause2->random_cause3 spikes_cause2 Check Electrical Connections spikes_cause1->spikes_cause2 spikes_cause3 Check Gas Pressure Stability spikes_cause2->spikes_cause3

Caption: A logical workflow for troubleshooting baseline noise in GC analysis.

Contamination_Source_Identification start Suspected Contamination inlet_check Lower Inlet Temperature start->inlet_check noise_improves Noise Improves inlet_check->noise_improves Yes no_improvement No Improvement inlet_check->no_improvement No inlet_source Source is likely in the inlet (e.g., septum, liner). Perform maintenance. noise_improves->inlet_source column_check Run analysis without column (use a union). no_improvement->column_check noise_persists Noise Persists column_check->noise_persists No clean_baseline Clean Baseline column_check->clean_baseline Yes detector_source Source is likely the detector or gas supply. noise_persists->detector_source column_source Source is the column (bleed or contamination). Condition or replace. clean_baseline->column_source

References

Storage and handling best practices for long-chain alkanes

Author: BenchChem Technical Support Team. Date: November 2025

<content_type_ALWAYS_ENCLOSE_DOT_LANGUAGE_IN_DOT_BLOCK_HERE> <content_type_CREATE_A_TECHNICAL_SUPPORT_CENTER_WITH_TROUBLESHOOTING_GUIDES_AND_FAQS_HERE> <content_type_SUMMARIZE_ALL_QUANTITATIVE_DATA_INTO_TABLES_HERE> <content_type_PROVIDE_DETAILED_METHODOLOGIES_FOR_KEY_EXPERIMENTS_HERE> <content_type_ADD_BRIEF_DESCRIPTIVE_CAPTION_BELOW_EACH_DIAGRAM_HERE> <content_tpye_MAX_WIDTH_760PX> <tpye_COLOR_CONTRAST_RULE> <tpye_NODE_TEXT_CONTRAST_RULE> <type_COLOR_PALETTE>## Technical Support Center: Long-Chain Alkanes

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of long-chain alkanes (typically C18 and higher). It includes frequently asked questions, troubleshooting for common experimental issues, quantitative data, and standard operating procedures.

Section 1: Frequently Asked questions (FAQs)

Q1: What are the ideal storage conditions for solid long-chain alkanes?

Solid long-chain alkanes, often appearing as waxy solids, are chemically stable and should be stored in well-sealed containers at room temperature in a dry, well-ventilated area.[1][2] Keep them away from heat sources, open flames, and strong oxidizing agents to prevent fire hazards and potential degradation.[1][3] Although they are not highly reactive, prolonged storage should be in a cool, dark place to minimize any potential for slow oxidation.

Q2: How should I store long-chain alkanes that are dissolved in a solvent?

Solutions of long-chain alkanes should be stored in tightly capped containers to prevent solvent evaporation, which can lead to the alkane precipitating out of solution. Store in a cool, well-ventilated area, adhering to the safety protocols for the specific solvent used.[1][2] For long-term storage, consider refrigeration to reduce solvent evaporation and minimize degradation, but be aware that lower temperatures will decrease the alkane's solubility and may cause it to solidify or precipitate.

Q3: My long-chain alkane is a hard, waxy solid in the bottle. How do I safely retrieve a sample?

Due to their high molecular weight, many long-chain alkanes are solid at room temperature.[4][5] The safest method to retrieve a sample is to gently warm the container in a water bath or on a warming plate. This will soften or melt the alkane, allowing it to be easily poured or sampled with a pre-warmed pipette or spatula. Avoid using direct, high heat from a hot plate, as this can create hot spots and pose a fire risk.[3] Always perform this in a well-ventilated fume hood.

Q4: What are the best solvents for dissolving long-chain alkanes?

Long-chain alkanes are nonpolar molecules and therefore dissolve best in nonpolar organic solvents.[5][6][7][8][9] Good choices include hexane, heptane, toluene, and chloroform. They are virtually insoluble in polar solvents like water.[6][7][8][9] Solubility increases with temperature, so gentle heating is often required to dissolve higher molecular weight alkanes. When dissolving an alkane, the disruption of Van der Waals forces in the solvent and the formation of new ones with the alkane are energetically balanced, facilitating solubility.[6][7]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments involving long-chain alkanes.

Problem: My long-chain alkane precipitated or "crashed out" of solution.

This is a common issue, as the solubility of long-chain alkanes is highly dependent on temperature and concentration.

  • Cause 1: The solution cooled down. Solubility decreases significantly as the temperature drops.[10] A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, causing the alkane to precipitate.

  • Solution 1: Gently reheat the solution while stirring or agitating to redissolve the alkane. If the experiment needs to be performed at a lower temperature, you may need to use a more dilute solution or a better solvent.

  • Cause 2: Solvent evaporation. If the container is not properly sealed, the solvent can evaporate, increasing the concentration of the alkane beyond its solubility limit.

  • Solution 2: Add a small amount of fresh, pre-warmed solvent to the solution to bring the concentration back down and redissolve the precipitate. Ensure containers are tightly sealed when not in use.

  • Cause 3: The wrong solvent was used. The polarity of the solvent may not be appropriate for the specific alkane.

  • Solution 3: Consult solubility data (see Table 2) to ensure you are using an optimal solvent. A solvent compatibility test may be necessary.

G start Alkane Precipitates from Solution check_temp Did the solution cool significantly? start->check_temp check_evap Was the container left open? check_temp->check_evap No action_heat Gently reheat and agitate the solution. check_temp->action_heat Yes check_solvent Is the solvent appropriate? check_evap->check_solvent No action_add_solvent Add fresh solvent and ensure container is sealed. check_evap->action_add_solvent Yes action_change_solvent Consult solubility data and choose a better solvent. check_solvent->action_change_solvent No end_node Problem Resolved check_solvent->end_node Yes, other issue action_heat->end_node action_add_solvent->end_node action_change_solvent->end_node

Caption: Troubleshooting workflow for alkane precipitation.

Problem: The alkane solution appears cloudy or hazy, even when heated.

  • Cause 1: Insoluble impurities. The starting material may contain impurities that are not soluble in the chosen solvent.

  • Solution 1: Perform a hot gravity filtration. Dissolve the alkane in a minimum amount of boiling solvent, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities.[11]

  • Cause 2: Water contamination. The presence of water, in which alkanes are insoluble, can cause a hazy or cloudy appearance (emulsion).[5]

  • Solution 2: Use an anhydrous solvent and ensure all glassware is thoroughly dried before use. If water is already present, it may be necessary to use a drying agent compatible with the solvent or re-purify the alkane.

Section 3: Quantitative Data

The physical properties of long-chain alkanes are critical for proper handling. As the number of carbon atoms increases, the melting and boiling points rise due to increased Van der Waals forces.[6][7]

Table 1: Physical Properties of Selected Long-Chain Alkanes

Alkane NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Physical State (20°C)
OctadecaneC₁₈H₃₈254.5028.2316.1Solid
EicosaneC₂₀H₄₂282.5536.7343.1Solid
TetracosaneC₂₄H₅₀338.6750.9391.3Solid
TriacontaneC₃₀H₆₂422.8265.8449.7Solid
TetracontaneC₄₀H₈₂563.0981.5525.0Solid
PentacontaneC₅₀H₁₀₂703.3691.5575.0Solid

Note: Data is for linear n-alkanes. Isomers will have different melting and boiling points.[7]

Table 2: General Solubility of Long-Chain Alkanes

SolventPolaritySolubility BehaviorNotes
WaterVery HighInsolubleAlkanes are hydrophobic.[5]
EthanolHighVery Poorly SolubleMay be used as an anti-solvent for precipitation.
AcetoneMediumPoorly SolubleSolubility improves slightly with heat.
DichloromethaneMediumSolubleA common solvent for many organic compounds.
Tetrahydrofuran (THF)MediumSolubleGood general-purpose solvent.
TolueneLowVery SolubleExcellent solvent, especially when heated.
Hexane / HeptaneVery LowVery Soluble"Like dissolves like" principle applies.[9]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stock Solution from a Waxy Solid Alkane

This protocol describes the standard procedure for accurately preparing a solution of a specific concentration from a waxy or solid long-chain alkane.

  • Determine Mass: Weigh the desired mass of the solid alkane directly into a volumetric flask.

  • Add Solvent: Add approximately half of the final desired volume of the appropriate solvent (e.g., toluene or hexane) to the flask.

  • Dissolution: Gently warm the flask in a water bath while swirling. Do not heat directly on a hot plate. Continue warming and agitating until all the solid has completely dissolved. The solution should be clear and homogenous.

  • Cooling: Allow the solution to cool to room temperature. The alkane should remain in solution. If it precipitates, you may need to prepare a more dilute solution.

  • Final Volume: Once at room temperature, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

G start Start: Weigh Alkane into Volumetric Flask add_solvent Add ~50% of Final Solvent Volume start->add_solvent dissolve Gently Warm & Swirl until Fully Dissolved add_solvent->dissolve cool Cool Solution to Room Temperature dissolve->cool check Does Alkane Stay in Solution? cool->check final_vol Add Solvent to Final Volume Mark check->final_vol Yes restart Restart with Lower Concentration check->restart No mix Cap and Invert Flask 15-20x to Mix final_vol->mix end_node End: Homogenous Stock Solution mix->end_node

Caption: Workflow for preparing an alkane stock solution.

Protocol 2: General Recrystallization Procedure for Alkane Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[12] This method is effective for removing impurities from solid long-chain alkanes.

  • Solvent Selection: Choose a solvent in which the alkane is highly soluble when hot but poorly soluble when cold.[11][13] Toluene or a hexane/ethanol mixture often works well.

  • Dissolution: Place the impure alkane in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the alkane is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all residual solvent.

References

Identifying common byproducts in 3-ethyldodecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyldodecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-ethyldodecane?

A1: 3-Ethyldodecane, an unsymmetrical alkane, is typically synthesized via coupling reactions. The most common methods include the Corey-House synthesis, Grignard reactions, and to a lesser extent, the Wurtz reaction. The Corey-House synthesis is generally preferred for its higher yield and specificity in creating unsymmetrical alkanes.[1][2][3]

Q2: Why is the Wurtz reaction not ideal for synthesizing 3-ethyldodecane?

A2: The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is not well-suited for preparing unsymmetrical alkanes like 3-ethyldodecane.[4] When two different alkyl halides are used, a mixture of three different alkanes is produced, making the desired product difficult to isolate.[4] Additionally, side reactions can lead to the formation of alkene byproducts.[5]

Q3: What are the primary byproducts to expect in a Grignard-based synthesis of 3-ethyldodecane?

A3: A plausible Grignard route to 3-ethyldodecane involves the reaction of propylmagnesium bromide with 2-undecanone, followed by dehydration of the resulting alcohol. The main byproducts can include the unreacted ketone, as well as alkenes formed from the dehydration step. If the ketone is sterically hindered, the Grignard reagent may act as a base, leading to enolate formation and recovery of the starting ketone after workup.[6]

Q4: How can I minimize byproduct formation in the Corey-House synthesis of 3-ethyldodecane?

A4: The Corey-House synthesis is known for its high yield and clean reaction profile.[7] To minimize byproducts, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. The primary byproducts are inorganic salts (lithium halides) and a stable organocopper species, which are typically removed during aqueous workup.[1][7] Using a high-purity lithium dialkylcuprate (Gilman reagent) is also crucial.

Troubleshooting Guides

Issue 1: Low Yield of 3-Ethyldodecane in a Wurtz Reaction
  • Possible Cause: Formation of multiple alkane products due to the use of two different alkyl halides (e.g., 2-bromobutane and 1-bromodecane). The reaction will produce a mixture of butane, eicosane, and the desired 3-ethyldodecane.

  • Troubleshooting Steps:

    • Analyze the Product Mixture: Use gas chromatography-mass spectrometry (GC-MS) to identify the different alkanes present in your product mixture.

    • Purification: Attempt to separate the desired product by fractional distillation. However, this can be challenging due to the close boiling points of the alkane mixture.[3]

    • Alternative Synthesis: For a higher yield of an unsymmetrical alkane, consider using the Corey-House synthesis.[1][2]

Issue 2: Presence of Ketone and Alkene Impurities in a Grignard Synthesis
  • Possible Cause: Incomplete reaction of the Grignard reagent with the starting ketone (e.g., 2-undecanone), or side reactions during the dehydration of the intermediate alcohol.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Optimize Reaction Conditions: Consider adjusting the reaction temperature and addition rate of the Grignard reagent to favor the desired addition reaction over enolization.

    • Controlled Dehydration: Use a mild dehydrating agent to minimize the formation of multiple alkene isomers.

    • Purification: Utilize column chromatography to separate the desired alkane from the unreacted ketone and alkene byproducts.

Issue 3: Difficulty in Isolating the Product in a Corey-House Synthesis
  • Possible Cause: Inefficient removal of the organocopper byproducts and lithium salts during the workup.

  • Troubleshooting Steps:

    • Aqueous Workup: Ensure a thorough aqueous workup to quench the reaction and dissolve the inorganic salts.

    • Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or pentane) to isolate the crude product.

    • Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride to remove copper residues, followed by a brine wash.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent under reduced pressure.

Byproduct Summary

Synthesis MethodReactants for 3-EthyldodecaneCommon ByproductsChemical Formula of Byproducts
Wurtz Reaction 2-Bromobutane + 1-Bromodecane + NaButane, Eicosane, Butene, DeceneC4H10, C20H42, C4H8, C10H20
Grignard Reaction Propylmagnesium bromide + 2-Undecanone2-Undecanone (unreacted), DodecenesC11H22O, C14H28
Corey-House Synthesis Lithium dipropylcuprate + 1-BromononanePropylcopper, Lithium BromideCH3CH2CH2Cu, LiBr

Experimental Protocol: Corey-House Synthesis of 3-Ethyldodecane

This protocol describes a plausible method for the synthesis of 3-ethyldodecane with high selectivity.

1. Preparation of the Gilman Reagent (Lithium Dipropylcuprate):

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 1.05 equivalents of copper(I) iodide (CuI).
  • Cool the flask to -78 °C (dry ice/acetone bath).
  • Slowly add 2.1 equivalents of a solution of propyllithium in diethyl ether via syringe.
  • Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman reagent.

2. Coupling Reaction:

  • To the freshly prepared Gilman reagent at -78 °C, slowly add 1.0 equivalent of 1-bromononane dissolved in anhydrous diethyl ether.
  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.
  • Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 3-ethyldodecane.

Troubleshooting Flowchart

Troubleshooting_Byproducts start Start: Unexpected Byproducts in 3-Ethyldodecane Synthesis gcms Analyze product mixture using GC-MS to identify byproducts start->gcms synthesis_method Identify the Synthesis Method Used gcms->synthesis_method wurtz Wurtz Reaction synthesis_method->wurtz Wurtz grignard Grignard Reaction synthesis_method->grignard Grignard corey_house Corey-House Synthesis synthesis_method->corey_house Corey-House wurtz_byproducts Byproducts are likely other alkanes (homo-coupled) and alkenes (elimination). wurtz->wurtz_byproducts grignard_byproducts Byproducts are likely unreacted ketone, alkenes, or products of reaction with water. grignard->grignard_byproducts corey_house_byproducts Byproducts are likely residual organocopper species or inorganic salts. corey_house->corey_house_byproducts wurtz_solution Solution: Use Corey-House synthesis for better selectivity. Attempt fractional distillation for current batch. wurtz_byproducts->wurtz_solution end End: Byproducts Identified and Minimized wurtz_solution->end grignard_troubleshoot Troubleshoot: 1. Ensure anhydrous conditions. 2. Optimize temperature and addition rate. 3. Use mild dehydration conditions. grignard_byproducts->grignard_troubleshoot grignard_troubleshoot->end corey_house_solution Solution: Improve aqueous workup. Wash with saturated NH4Cl solution to remove copper. corey_house_byproducts->corey_house_solution corey_house_solution->end

Caption: Troubleshooting workflow for identifying and mitigating byproducts in 3-ethyldodecane synthesis.

References

Technical Support Center: 3-Ethyldodecane Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 3-ethyldodecane calibration curves in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for a 3-ethyldodecane calibration curve?

A1: The concentration range for a 3-ethyldodecane calibration curve can vary depending on the sensitivity of the instrument and the expected concentration of the analyte in the samples. A typical range might be from 0.5 µg/mL to 100 µg/mL. It is crucial to establish a range that brackets the expected sample concentrations.[1]

Q2: What is an acceptable linearity (R² value) for a 3-ethyldodecane calibration curve?

A2: For most quantitative methods, a correlation coefficient (R²) value of ≥ 0.995 is considered acceptable, indicating a strong linear relationship between concentration and detector response.[2][3][4] However, specific method validation guidelines should always be followed.

Q3: Should the calibration curve be forced through the origin (0,0)?

A3: The decision to force the calibration curve through the origin depends on whether a blank sample (containing no analyte) consistently produces a zero response. It is generally recommended to include a blank in the calibration and evaluate the y-intercept. If the y-intercept is not statistically different from zero, forcing the origin may be acceptable.[1]

Q4: How often should a calibration curve be generated?

A4: A new calibration curve should be generated for each batch of samples being analyzed. This is important to account for any variations in instrument performance over time. Additionally, the calibration should be verified periodically during the analytical run using a calibration check standard.

Troubleshooting Guides

Issue 1: Poor Linearity (Low R² Value)

A low R² value indicates that the data points of the calibration standards do not form a straight line, which can lead to inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Inaccurate Standard Preparation Verify the calculations for all dilutions. Ensure that the stock solution was prepared correctly and that the solvent used is of high purity. Re-prepare the standards if necessary.[5]
Instrument Contamination Run a blank solvent injection to check for ghost peaks or a high baseline, which can indicate contamination in the injector, column, or detector.[6] If contamination is present, perform maintenance such as baking out the column or cleaning the injector.
Inappropriate Concentration Range The selected concentration range may be outside the linear dynamic range of the detector. Prepare a new set of standards with a narrower concentration range and re-run the calibration.[7]
Detector Saturation At high concentrations, the detector response may become non-linear. Dilute the higher concentration standards and re-analyze.
Matrix Effects If analyzing 3-ethyldodecane in a complex matrix, co-eluting compounds can interfere with the analyte signal, causing non-linearity.[8] Consider using matrix-matched standards or a different sample preparation technique to minimize matrix effects.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can lead to inaccurate peak integration and, consequently, poor calibration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing, especially for polar compounds. For a non-polar compound like 3-ethyldodecane, this is less common but can occur with a highly contaminated system. Deactivate the liner or use a new one, and condition the column.[9]
Column Overload Injecting too high a concentration of the standard can lead to peak fronting. Reduce the injection volume or dilute the standards.[9]
Improper Column Installation An improperly installed column can create dead volume, leading to peak broadening or tailing. Reinstall the column according to the manufacturer's instructions.
Inlet Temperature Too Low For a relatively high-boiling point compound like 3-ethyldodecane, a low inlet temperature can result in slow vaporization and peak broadening or tailing. Increase the inlet temperature, but do not exceed the column's maximum operating temperature.[10]
Carrier Gas Flow Rate Too Low A low carrier gas flow rate can lead to band broadening within the column. Optimize the flow rate for the specific column dimensions and stationary phase.
Issue 3: Inconsistent Peak Areas

Poor reproducibility of peak areas for the same standard will result in a poor calibration curve.

Possible Causes and Solutions:

CauseSolution
Leaking Syringe or Septum A leak in the injection syringe or a worn-out septum can lead to inconsistent injection volumes. Replace the syringe and/or septum.[6]
Inconsistent Injection Technique (Manual Injection) If performing manual injections, ensure a consistent and rapid injection technique. An autosampler is highly recommended for quantitative analysis to improve reproducibility.[6]
Sample Evaporation If the standards are left uncapped or at room temperature for an extended period, the solvent can evaporate, leading to an increase in concentration. Keep vials capped and store them in a cool place when not in use.
Instrument Instability Fluctuations in oven temperature, carrier gas pressure, or detector electronics can cause variations in peak area. Allow the instrument to fully equilibrate before starting the analysis and monitor system parameters.

Experimental Protocols

Protocol 1: Preparation of 3-Ethyldodecane Calibration Standards
  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of pure 3-ethyldodecane standard into a 10 mL volumetric flask.

    • Dissolve the standard in a high-purity solvent (e.g., hexane or isooctane) and dilute to the mark.

    • Mix thoroughly by inverting the flask several times.

  • Working Standard Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working standards. For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Example calibration standard concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Gas Chromatography (GC-FID) Method for 3-Ethyldodecane
  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alkane analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on the required sensitivity). For split injection, a split ratio of 50:1 is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C

  • Data Acquisition: Record the peak area for 3-ethyldodecane.

Quantitative Data Summary

The following table provides an example of calibration data for 3-ethyldodecane.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,543
5.063,128
10.0124,589
25.0310,234
50.0625,112
100.01,248,976
R² Value 0.9998

Visualizations

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_eval Data Evaluation A Prepare Stock Solution B Perform Serial Dilutions A->B C Inject Standards B->C D Acquire Data (Peak Areas) C->D E Plot Concentration vs. Peak Area D->E F Perform Linear Regression E->F G Evaluate R² Value (≥ 0.995) F->G Troubleshooting_Logic cluster_linearity Poor Linearity (Low R²) cluster_peak_shape Poor Peak Shape cluster_reproducibility Inconsistent Peak Areas Start Calibration Curve Issue Identified Problem What is the primary issue? Start->Problem Linearity_Check Check Standard Preparation Problem->Linearity_Check Low R² Peak_Shape_Active Check for Active Sites Problem->Peak_Shape_Active Tailing/Fronting Repro_Leak Check for Leaks (Syringe/Septum) Problem->Repro_Leak Inconsistent Areas Linearity_Contam Check for Contamination Linearity_Check->Linearity_Contam Linearity_Range Adjust Concentration Range Linearity_Contam->Linearity_Range Peak_Shape_Overload Check for Column Overload Peak_Shape_Active->Peak_Shape_Overload Peak_Shape_Install Verify Column Installation Peak_Shape_Overload->Peak_Shape_Install Repro_Inject Evaluate Injection Technique Repro_Leak->Repro_Inject Repro_Stability Ensure Instrument Stability Repro_Inject->Repro_Stability

References

Validation & Comparative

A Comparative Analysis of Ethyldodecane Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyldodecane isomers using mass spectrometry, a critical technique for the structural elucidation of branched-chain alkanes. Ethyldodecanes (C14H30) are saturated hydrocarbons with an ethyl group at various positions along a dodecane backbone. Distinguishing between these isomers is essential in various fields, including geochemistry, environmental analysis, and the synthesis of fine chemicals. This document outlines the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) and provides a standardized experimental protocol for their analysis.

Principles of Ethyldodecane Isomer Fragmentation

The mass spectra of ethyldodecane isomers are characterized by fragmentation patterns that are highly dependent on the position of the ethyl branch. Unlike their linear counterparts, which produce a regular series of fragment ions separated by 14 amu (CH2), branched alkanes exhibit preferential cleavage at the point of branching. This is due to the formation of more stable secondary or tertiary carbocations.

Generally, the molecular ion (M+) peak of branched alkanes is less abundant or even absent compared to straight-chain alkanes. The fragmentation is dominated by cleavage of the C-C bonds adjacent to the branching point. A key principle in the fragmentation of ethyldodecane isomers is the favored loss of the largest alkyl radical from the branch point, leading to a more stable carbocation.

Comparative Mass Spectral Data

IsomerExpected Major Fragment Ions (m/z)Predominant Fragmentation Pathway
2-Ethyldodecane 169, 141, 57, 43Loss of an ethyl radical (M-29) is less favored. Primary cleavage yields a secondary carbocation at m/z 169 (loss of CH3) and prominent smaller fragments.
3-Ethyldodecane 169, 127, 71, 43Cleavage on either side of the ethyl group leads to the loss of a propyl radical (M-43) to form an ion at m/z 155, and loss of an ethyl radical (M-29) to form an ion at m/z 169. The most stable secondary carbocation formation will dominate.
4-Ethyldodecane 155, 113, 85, 43Favored cleavage results in the loss of a butyl radical (M-57) to form an ion at m/z 141 and loss of a propyl radical (M-43) to form an ion at m/z 155.
5-Ethyldodecane 141, 99, 99, 57Cleavage leads to the loss of a pentyl radical (M-71) to form an ion at m/z 127 and loss of a butyl radical (M-57) to form an ion at m/z 141.
6-Ethyldodecane 127, 85, 113, 57Symmetric cleavage around the ethyl group can lead to the formation of ions of similar mass, with the loss of a hexyl radical (M-85) to form an ion at m/z 113 and loss of a pentyl radical (M-71) to form an ion at m/z 127 being significant pathways.

Note: The relative intensities of these fragments will vary depending on the specific isomer and the mass spectrometer conditions. The molecular ion (m/z 198) is expected to be of low abundance or absent in all isomers.

Experimental Protocol: GC-MS Analysis of Ethyldodecane Isomers

This protocol outlines a general method for the separation and analysis of ethyldodecane isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Dissolve the ethyldodecane isomer mixture in a volatile, non-polar solvent such as hexane or pentane to a final concentration of 10-100 µg/mL.

  • If necessary, perform a serial dilution to achieve the desired concentration for optimal chromatographic separation and detection.

2. Gas Chromatography (GC) Conditions

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: HP-5ms (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 50:1) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: Normal.

4. Data Analysis

  • Identify the chromatographic peaks corresponding to the different ethyldodecane isomers based on their retention times.

  • Acquire the mass spectrum for each isomer.

  • Analyze the fragmentation patterns to identify the characteristic fragment ions and their relative abundances.

  • Compare the obtained spectra with reference spectra from databases such as the NIST Mass Spectral Library, if available.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow of the experimental process and the primary fragmentation pathways for representative ethyldodecane isomers.

G Experimental Workflow for Ethyldodecane Isomer Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Ethyldodecane Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection PeakID Peak Identification Detection->PeakID Spectrum Mass Spectrum Acquisition PeakID->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Comparison Comparison to Reference Spectra Fragmentation->Comparison

Caption: A flowchart of the GC-MS experimental workflow for ethyldodecane isomer analysis.

G Primary Fragmentation of 4-Ethyldodecane cluster_frags Primary Fragmentation Products mol 4-Ethyldodecane (C14H30) m/z 198 (M+) frag1 [M-C4H9]+ m/z 141 mol:f1->frag1:f0 Loss of Butyl Radical frag2 [M-C3H7]+ m/z 155 mol:f1->frag2:f0 Loss of Propyl Radical

Caption: Fragmentation of 4-ethyldodecane via loss of alkyl radicals at the branch point.

G Primary Fragmentation of 6-Ethyldodecane cluster_frags Primary Fragmentation Products mol 6-Ethyldodecane (C14H30) m/z 198 (M+) frag1 [M-C6H13]+ m/z 113 mol:f1->frag1:f0 Loss of Hexyl Radical frag2 [M-C5H11]+ m/z 127 mol:f1->frag2:f0 Loss of Pentyl Radical

Caption: Fragmentation of 6-ethyldodecane via loss of alkyl radicals at the branch point.

This guide provides a foundational understanding of the mass spectrometric analysis of ethyldodecane isomers. For definitive identification, it is crucial to compare experimental data against that of authenticated reference standards analyzed under identical conditions.

Cross-validation of 3-ethyldodecane analysis between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within the pharmaceutical and environmental sciences, the ability to obtain consistent and reproducible results across different laboratories is paramount. This guide provides a comprehensive framework for conducting a cross-validation study for the analysis of 3-ethyldodecane, a saturated hydrocarbon that may be of interest as a biomarker, a component of complex mixtures, or an environmental contaminant. The principles and methodologies outlined here are designed to ensure the reliability and comparability of data generated by multiple analytical sites.

The globalization of clinical trials and research collaborations necessitates that analytical methods are robust and transferable.[1] A cross-validation study serves to demonstrate that a given analytical method, when implemented in different laboratories, yields equivalent results within predefined acceptance criteria. This process is a critical component of method validation and is essential for ensuring data integrity in multi-site studies.[2][3][4]

Comparative Analysis of Analytical Performance

The following table summarizes hypothetical data from a cross-validation study of a 3-ethyldodecane analytical method between three distinct laboratories. This data is illustrative of the key performance parameters that should be evaluated to ensure inter-laboratory consistency.

Performance Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Linearity (R²) 0.99850.99910.9979≥ 0.995
Accuracy (% Bias)
Low QC (10 ng/mL)+2.5%-1.8%+3.1%Within ±15%
Mid QC (100 ng/mL)+1.2%-0.5%+1.8%Within ±15%
High QC (500 ng/mL)-0.8%+0.2%-1.1%Within ±15%
Precision (%RSD)
Repeatability (Intra-assay)
Low QC4.1%3.8%4.5%≤ 15%
Mid QC2.5%2.2%2.8%≤ 15%
High QC1.8%1.5%2.1%≤ 15%
Intermediate Precision (Inter-assay)
Low QC5.3%4.9%5.8%≤ 15%
Mid QC3.2%2.9%3.5%≤ 15%
High QC2.4%2.1%2.7%≤ 15%
Limit of Detection (LOD) 1.5 ng/mL1.3 ng/mL1.8 ng/mLReportable
Limit of Quantification (LOQ) 5.0 ng/mL4.5 ng/mL6.0 ng/mLWithin ±20% Accuracy & Precision

Experimental Protocols

A detailed and harmonized experimental protocol is the cornerstone of a successful cross-validation study. All participating laboratories must adhere to the same procedures to minimize variability.

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract 3-ethyldodecane from a biological matrix (e.g., plasma).

  • Procedure:

    • Pipette 500 µL of plasma sample into a 2 mL polypropylene tube.

    • Add 50 µL of an internal standard solution (e.g., deuterated dodecane at 100 ng/mL).

    • Add 1 mL of n-hexane as the extraction solvent.

    • Vortex the mixture for 2 minutes at high speed.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of n-hexane for analysis.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 3-ethyldodecane: m/z 57, 71, 85.

      • Internal Standard (e.g., d-dodecane): m/z 66, 80.

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow and logical structure of the inter-laboratory comparison.

G Inter-Laboratory Cross-Validation Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase p1 Develop & Validate Analytical Method p2 Prepare Standardized Protocol (SOP) p1->p2 p3 Prepare & Distribute QC Samples p2->p3 labA Laboratory A Analyzes Samples p3->labA Distribute SOP & Samples labB Laboratory B Analyzes Samples p3->labB Distribute SOP & Samples labC Laboratory C Analyzes Samples p3->labC Distribute SOP & Samples d1 Collect & Compile Data from All Labs labA->d1 Submit Results labB->d1 Submit Results labC->d1 Submit Results d2 Statistical Analysis (Accuracy, Precision) d1->d2 d3 Generate Cross- Validation Report d2->d3

Caption: Workflow for a typical inter-laboratory cross-validation study.

G Logical Structure of Method Comparison main Inter-Laboratory Method Performance param_group1 Quantitative Accuracy main->param_group1 param_group2 Measurement Reliability main->param_group2 param_group3 Method Sensitivity main->param_group3 sub_p1 Accuracy (% Bias) param_group1->sub_p1 sub_p2 Linearity (R²) param_group2->sub_p2 sub_p3 Precision (%RSD) - Repeatability - Intermediate Precision param_group2->sub_p3 sub_p4 LOD param_group3->sub_p4 sub_p5 LOQ param_group3->sub_p5

Caption: Key parameters for evaluating analytical method performance.

References

A Comparative Guide to the Solvent Effects of 3-Ethyldodecane and Other Alkanes for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence experimental outcomes, from compound solubility to reaction kinetics. While common linear alkanes are well-characterized, branched alkanes such as 3-ethyldodecane (a C14 hydrocarbon) offer a unique set of properties that can be advantageous in various applications. This guide provides a comprehensive comparison of the solvent effects of 3-ethyldodecane with other representative linear and branched alkanes, supported by experimental data and detailed methodologies.

Influence of Molecular Structure on Physical Properties

Alkanes are non-polar solvents, a property that remains consistent regardless of branching.[1][2] However, the introduction of branching along the carbon chain significantly alters the physical properties of alkanes, primarily due to changes in intermolecular van der Waals forces.[3]

Viscosity: Branched alkanes generally exhibit lower viscosities compared to their linear isomers of the same carbon number.[4][5] The branching disrupts the ability of the molecules to pack closely together, leading to weaker intermolecular forces and thus less resistance to flow.[4] This can be a desirable property in applications requiring rapid mixing or lower flow resistance.

Boiling Point: Similar to viscosity, the boiling points of branched alkanes are typically lower than their straight-chain counterparts.[3][6] The reduced surface area of branched molecules diminishes the strength of the London dispersion forces, requiring less energy to overcome them for the transition to the gaseous phase.

Solubility: As non-polar compounds, all alkanes are generally soluble in other organic solvents and virtually insoluble in water.[7][8][9] While branching does not change the fundamental non-polar nature of the alkane, it can influence its solubility in certain non-polar media. For larger molecules, branching can lead to an increase in solubility in some non-polar solvents like supercritical CO2.[10] In the context of drug development, the "like dissolves like" principle remains paramount; non-polar drug candidates will exhibit higher solubility in alkane solvents.[11]

Comparative Data of Selected Alkanes

To illustrate these differences, the following table summarizes key physical properties of 3-ethyldodecane and compares them with a linear C14 alkane (n-tetradecane) and a highly branched C16 alkane (isocetane).

Property3-Ethyldodecane (C14H30)n-Tetradecane (C14H30)Isocetane (2,2,4,4,6,8,8-Heptamethylnonane) (C16H34)
Molecular Weight ( g/mol ) 198.39[12]198.39[3]226.45
Boiling Point (°C) ~243 (estimated)253.5[3]240
Viscosity (mPa·s at 25°C) Lower than n-tetradecane (estimated)2.13[3]No data available, but expected to be low for its MW
Density (g/cm³ at 20°C) ~0.77 (estimated)0.76[7]0.788
Polarity Non-polar[1]Non-polar[2]Non-polar
Water Solubility Insoluble[7]<0.0001 g/L[7]Insoluble

Note: Experimental data for 3-ethyldodecane is limited. The provided values are estimated based on the known effects of its structural characteristics (a single ethyl branch on a C12 chain) in comparison to its linear isomer, n-tetradecane.

Impact on Reaction Kinetics

The solvent can play a significant role in the rate and outcome of chemical reactions. In the case of alkane solvents, their inert nature makes them suitable for reactions where the solvent should not participate. However, the choice between a linear and a branched alkane can still influence reaction kinetics.

Branched alkanes may lead to faster reaction rates in certain cases, such as in radical chain reactions, due to the formation of more stable tertiary radical intermediates.[13] Conversely, the bulkier nature of branched alkanes could potentially hinder reactions through steric effects. The oxidation behavior of branched alkanes can also differ from their linear counterparts, with branched alkanes sometimes reacting earlier at the initial stages but having slower reaction rates at later stages.[4]

Experimental Protocols

Below are detailed methodologies for key experiments to compare the solvent effects of different alkanes.

Measurement of Viscosity using an Ostwald Viscometer

Objective: To determine and compare the kinematic viscosity of 3-ethyldodecane and other alkanes.

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • The alkane solvents to be tested (e.g., 3-ethyldodecane, n-tetradecane)

  • A reference liquid with known viscosity and density (e.g., water)

Procedure:

  • Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

  • Mount the viscometer vertically in a constant temperature water bath and allow it to equilibrate to the desired temperature.

  • Pipette a precise volume of the test liquid into the larger bulb of the viscometer.

  • Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark.

  • Release the suction and start the stopwatch the moment the liquid meniscus passes the upper calibration mark.

  • Stop the stopwatch the moment the meniscus passes the lower calibration mark.

  • Repeat the measurement at least three times to ensure consistency.

  • Calculate the kinematic viscosity using the formula: ν = C * t where ν is the kinematic viscosity, C is the viscometer constant, and t is the average flow time. The viscometer constant is determined by performing the same procedure with a reference liquid of known viscosity.

Measurement of Solubility using the Shake-Flask Method

Objective: To determine the solubility of a solid compound (e.g., a drug molecule like ibuprofen or naproxen) in 3-ethyldodecane and other alkanes.

Materials:

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • The solid compound (solute)

  • The alkane solvents

Procedure:

  • Add an excess amount of the solid compound to a known volume of the alkane solvent in a glass vial.

  • Seal the vial and place it in a shaking incubator set to a constant temperature.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, centrifuge the sample.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Determine the concentration of the dissolved solid in the diluted sample.

  • Calculate the original solubility in the alkane solvent by accounting for the dilution factor.

Measurement of Reaction Kinetics

Objective: To compare the rate of a model chemical reaction in 3-ethyldodecane versus other alkane solvents.

Materials:

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and temperature control

  • Reactants for a model reaction (e.g., a reaction that can be monitored by spectroscopy or chromatography)

  • The alkane solvents

  • Analytical instrument to monitor the reaction progress (e.g., UV-Vis spectrophotometer, GC, or HPLC)

Procedure:

  • Set up the reaction vessel with the chosen alkane solvent and bring it to the desired reaction temperature.

  • Initiate the reaction by adding the reactants.

  • At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the concentration of a reactant or product in each aliquot using a suitable analytical technique.[14]

  • Plot the concentration of the monitored species versus time.

  • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.[15]

  • Compare the initial rates obtained in the different alkane solvents to assess the solvent effect on the reaction kinetics.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical flow from the molecular structure of an alkane to its macroscopic solvent properties and the resulting impact on its application in a drug development context.

SolventProperties Influence of Alkane Structure on Solvent Performance cluster_structure Molecular Structure cluster_properties Physical Properties cluster_application Drug Development Application Structure Alkane Structure + Linear (e.g., n-Tetradecane) + Branched (e.g., 3-Ethyldodecane) Viscosity Viscosity Lower for branched alkanes Structure->Viscosity Branching reduces packing efficiency BoilingPoint Boiling Point Lower for branched alkanes Structure->BoilingPoint Branching reduces surface area Polarity Polarity Non-polar Structure->Polarity C-C and C-H bonds are non-polar ReactionKinetics Reaction Kinetics Can be influenced by branching Structure->ReactionKinetics Steric effects and intermediate stability Viscosity->ReactionKinetics Affects mass transfer Solubility Solubility Non-polar solutes CompoundSolubility Compound Solubility Higher for non-polar drugs Solubility->CompoundSolubility Polarity->Solubility

References

A Comparative Guide to the Isomeric Purity of Commercial 3-Ethyldodecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the purity of starting materials and intermediates is paramount. For long-chain branched alkanes like 3-ethyldodecane, which may find applications as high-performance lubricants, phase-change materials, or as hydrophobic components in drug delivery systems, the isomeric purity can significantly influence the material's physical properties and performance. This guide provides a comparative assessment of hypothetical commercial grades of 3-ethyldodecane, outlining the analytical methodologies used to determine isomeric purity and presenting supporting experimental data.

Introduction to Isomeric Impurities in 3-Ethyldodecane

3-Ethyldodecane (C14H30) is a branched alkane with a chiral center at the third carbon position. The synthesis of 3-ethyldodecane can potentially lead to the formation of various structural isomers, which may be difficult to separate due to their similar boiling points and polarities. Common isomeric impurities could include other C14 branched alkanes with different branching positions, such as 4-ethyldodecane, 5-ethyldodecane, or various methyldodecanes. The presence and relative abundance of these isomers can impact properties such as viscosity, melting point, and density.

This guide compares three hypothetical commercial samples:

  • "High-Purity" 3-Ethyldodecane: A premium grade with a high degree of isomeric purity.

  • "Standard-Grade" 3-Ethyldodecane: A more economical option with a noticeable presence of isomeric impurities.

  • Alternative Branched Alkane (4-Propylundecane): A different C14 branched alkane for performance comparison.

Isomeric Purity Assessment Workflow

The determination of isomeric purity for compounds like 3-ethyldodecane typically involves a multi-step analytical workflow. This process begins with sample preparation, followed by separation and identification using chromatographic and spectroscopic techniques. The final step involves data analysis to quantify the main component and its isomeric impurities.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Results Dilution Dilution in Hexane Standard_Addition Internal Standard Addition (e.g., n-tridecane) Dilution->Standard_Addition GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Standard_Addition->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Standard_Addition->NMR GC_Data_Analysis GC Peak Integration & Retention Index Calculation GCMS->GC_Data_Analysis MS_Data_Analysis Mass Spectra Interpretation GCMS->MS_Data_Analysis NMR_Data_Analysis NMR Signal Integration & Structural Elucidation NMR->NMR_Data_Analysis Purity_Assessment Isomeric Purity Quantification (%) GC_Data_Analysis->Purity_Assessment Impurity_Identification Identification of Isomeric Impurities MS_Data_Analysis->Impurity_Identification NMR_Data_Analysis->Purity_Assessment NMR_Data_Analysis->Impurity_Identification G 3-Ethyldodecane 3-Ethyldodecane CH3CH2CH(CH2CH3)(CH2)8CH3 4-Ethyldodecane 4-Ethyldodecane CH3(CH2)2CH(CH2CH3)(CH2)7CH3 3-Ethyldodecane->4-Ethyldodecane Positional Isomer 2-Methyltridecane 2-Methyltridecane CH3CH(CH3)(CH2)10CH3 3-Ethyldodecane->2-Methyltridecane Structural Isomer

A Comparative Guide to Certified Reference Materials for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of branched alkanes is crucial for various applications, from petroleum and fuel analysis to environmental monitoring and chemical synthesis. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of these analytical measurements. This guide provides an objective comparison of commercially available CRMs suitable for branched alkane analysis, supported by experimental data and detailed protocols.

Comparison of Certified Reference Materials

The selection of an appropriate CRM is critical for achieving accurate and reproducible results. While CRMs specifically containing only a range of branched alkanes are not commonly available, the analysis of these compounds is typically performed using complex hydrocarbon mixture CRMs designed for Detailed Hydrocarbon Analysis (DHA). These standards are certified for their composition, including various paraffins (n-alkanes and iso-alkanes or branched alkanes), olefins, naphthenes, and aromatics (PONA).

Key considerations when selecting a CRM for branched alkane analysis include the accreditation of the manufacturer (ISO 17034 and ISO/IEC 17025 are critical), the certified concentration and uncertainty of the branched alkane components, and the complexity of the matrix, which should ideally match the samples being analyzed.[1][2]

Below is a comparison of representative CRMs from leading manufacturers that are suitable for the analysis of branched alkanes.

Product Name/Type Manufacturer Key Branched Alkane Components (Examples) Certified Properties Accreditation
DHA/Oxygenates Setup Blend Restek2,3-Dimethylbutane, 2,3,3-Trimethylpentane, 2,3-Dimethylheptane, 5-MethylnonaneMass % of each component with uncertaintyISO 9001, with testing performed in an ISO/IEC 17025 accredited lab for specific methods.
Petroleum CRMs for ASTM Methods LGC StandardsIso-octane, various other iso-paraffins within gasoline and fuel standardsCertified values for physical and chemical properties (e.g., density, flash point, sulfur content, hydrocarbon types) with uncertainty.ISO 17034, ISO/IEC 17025, ISO 9001.
High Purity Organic CRMs CPAChemIndividual branched alkane standards (e.g., Iso-octane, Iso-nonane)Purity (%) with uncertaintyISO 17034, ISO/IEC 17025.[3][4]
Petroleum and Fuel CRMs Alpha ResourcesBranched alkanes as part of gasoline, diesel, and crude oil standardsCertified values for various parameters including sulfur, carbon, hydrogen, and nitrogen content.ISO 17034, ISO/IEC 17025.[1]
Certified Petroleum Standards Koehler Instrument CompanyBranched alkanes within complex hydrocarbon mixtures for various ASTM test methods.Certified values for properties relevant to specific ASTM methods.Conforms to ASTM, ISO, and other international standards.

Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) by GC-MS

The standard method for the detailed analysis of hydrocarbon components, including branched alkanes, in fuels is ASTM D6730.[5][6][7][8][9] This method utilizes high-resolution gas chromatography to separate individual components. The following is a detailed protocol based on this standard.

1. Objective: To identify and quantify individual hydrocarbon components, including branched alkanes, in spark-ignition engine fuels and similar matrices.

2. Principle: A sample is injected into a gas chromatograph (GC) equipped with a high-resolution capillary column. The components are separated based on their boiling points and interaction with the stationary phase. A mass spectrometer (MS) is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.

3. Materials and Reagents:

  • Certified Reference Material: A suitable DHA or PONA standard (e.g., Restek DHA/Oxygenates Setup Blend).
  • Sample: The fuel or hydrocarbon mixture to be analyzed.
  • Carrier Gas: Helium or Hydrogen (high purity).[7][9]
  • Solvents: High purity solvents for dilution if necessary (e.g., pentane or hexane).

4. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS). An MS is preferred for unambiguous peak identification.
  • GC Column: A 100 m x 0.25 mm ID, 0.50 µm film thickness 100% dimethyl polysiloxane column is commonly used (e.g., Restek Rtx-DHA-100).[5][6] A short pre-column (e.g., 2-5 m) of a slightly more polar phase may be used to improve the separation of aromatic compounds from co-eluting paraffins.[5]
  • Data System: Software capable of controlling the instrument, acquiring data, and performing peak identification and quantification.

5. GC-MS Parameters:

Parameter Condition
Injector Temperature 250 °C
Split Ratio 150:1 (can be optimized)[6]
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, ~2.2 mL/min for Helium[6]
Oven Program 5 °C (hold 10 min), ramp at 5 °C/min to 49 °C (hold 50 min), ramp at 1.5 °C/min to 200 °C (hold 10 min)[6]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-550

6. Procedure:

  • Sample Preparation: Samples are typically analyzed neat or after dilution with a suitable solvent. Ensure the sample is homogeneous before injection.
  • Calibration: Inject the CRM to calibrate the system. Identify the peaks corresponding to the branched alkanes and other components based on their retention times and mass spectra. Create a calibration curve for quantitative analysis if required.
  • Sample Analysis: Inject the sample using the same GC-MS conditions as the calibration standard.
  • Data Analysis:
  • Identify the branched alkane peaks in the sample chromatogram by comparing their retention times and mass spectra to the CRM and a spectral library (e.g., NIST).
  • Integrate the peak areas of the identified branched alkanes.
  • Quantify the concentration of each branched alkane using the calibration data. Results are typically reported in mass percent.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of branched alkanes using certified reference materials.

Branched_Alkane_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting CRM Select & Procure Certified Reference Material Dilution Dilute Sample/Standard (if necessary) CRM->Dilution Sample Obtain Test Sample Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectra) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Generate Report (Mass % of Branched Alkanes) Quantification->Report

Caption: Experimental workflow for branched alkane analysis.

This guide provides a foundational understanding of the certified reference materials and analytical methodologies for the analysis of branched alkanes. For specific applications, it is essential to consult the detailed documentation provided by the CRM manufacturer and the relevant standard operating procedures of your laboratory.

References

A Researcher's Guide to Gas Chromatography Columns for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

The accurate separation and quantification of alkane isomers are critical in various fields, from petroleum and natural gas analysis to environmental monitoring and catalysis research. Gas chromatography (GC) is the premier technique for this purpose, with the choice of GC column being the most crucial factor dictating the success of the separation. This guide provides a detailed comparison of different GC columns, supported by experimental data and protocols, to aid researchers in selecting the optimal column for their specific alkane isomer analysis needs.

Principles of Alkane Separation in GC

The separation of compounds in GC depends on their volatility and their interactions with the stationary phase coated on the inside of the column.[1] For non-polar alkanes, separations on non-polar stationary phases generally follow the boiling points of the analytes.[2][3][4] However, resolving isomers with very similar boiling points requires stationary phases that offer selectivity based on molecular shape and adsorption properties. Porous Layer Open Tubular (PLOT) columns, which feature a solid adsorbent coated on the capillary wall, are particularly effective for separating volatile compounds like light alkane isomers at temperatures above ambient.[1][5][6]

Comparison of Key GC Column Stationary Phases

The performance of a GC column is primarily defined by its stationary phase. For alkane isomers, the most effective columns are typically PLOT columns with alumina, porous polymer, or carbon-based stationary phases.

Stationary Phase TypeCommercial ExamplesPrimary Application / SelectivityKey Performance Characteristics
Alumina (Al₂O₃) Agilent J&W HP-PLOT Al₂O₃, Restek Rt-Alumina BOND, Supelco Alumina sulfate PLOTExcellent for resolving C1 to C8 hydrocarbon isomers, including saturated and unsaturated alkanes.[6][7] The deactivation method (e.g., with KCl or Na₂SO₄) alters polarity and selectivity.[8][9]Highly retentive, allowing for separations at temperatures above ambient. The sulfate-deactivated version is noted for its ability to elute acetylene after n-butane.[9] Can adsorb water and CO₂, which may alter retention times over time, but advanced deactivation processes allow for rapid regeneration.[7]
Porous Polymers Agilent J&W HP-PLOT Q, Supelco Supel-Q PLOT, Restek Rt-U-BONDSeparation of C1-C3 isomers, CO₂, and other volatile polar and non-polar compounds.[6][7] The base polymer is typically polystyrene-divinylbenzene (DVB).[5][7]Highly inert and stable, with newer "bonded" phases reducing particle shedding.[5] Elution order is determined by a combination of boiling point and interactions with the porous polymer surface. The HP-PLOT Q is effective for separating ethane, ethylene, and acetylene.[6]
Carbon Molecular Sieve CarboBOND, Supelco Mol Sieve 5A PLOTIdeal for separating permanent gases (O₂, N₂, CO, CH₄) and light hydrocarbons (C1-C3).[8][9] Offers unique selectivity for separating acetylene from ethylene.[8]Provides separation based on molecular size and shape. Can be used with high flow rates and rapid temperature programs for fast analyses.[9]
Novel Stationary Phases Metal-Organic Frameworks (e.g., MIL-100(Fe))High-efficiency separation of alkane isomers without temperature programming.[10]A MIL-100(Fe) coated column demonstrated better performance for separating C7 alkane isomers than commercial HP-5MS and GS-GasPro columns.[10] This represents an emerging class of highly selective stationary phases.
Non-Polar Liquid Phases DB-1, SPB-1 (100% Dimethylpolysiloxane)General-purpose separation of non-polar compounds like alkanes.[2][3]Elution order primarily follows the boiling points of the analytes.[2][3][4] Less effective for resolving isomers with close boiling points compared to PLOT columns.

Experimental Protocols

Below is a representative experimental protocol for the analysis of light alkane isomers using a PLOT column. Specific parameters should be optimized for the particular application and instrument.

Sample Preparation:

Gaseous samples can be injected directly using a gas sampling valve. Liquid hydrocarbon samples should be diluted in an appropriate volatile solvent (e.g., pentane or hexane) to a concentration suitable for the detector's dynamic range.

GC System and Conditions (Example for C1-C5 Analysis):
  • Instrument: Agilent 6850 Series II GC or equivalent.[11]

  • Column: Supel-Q PLOT, 30 m x 0.53 mm I.D.

  • Injector: Split/Splitless Inlet at 200-250°C.[11]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 3 mL/min).

  • Oven Program: 35°C (hold for 3 min), then ramp at 16°C/min to 250°C. Note: Isothermal conditions can also be used for simpler mixtures.[11]

  • Detector: Flame Ionization Detector (FID) at 250°C or a Thermal Conductivity Detector (TCD) for permanent gases.[11]

  • Injection: 0.1-1.0 µL for liquid samples or a fixed loop volume for gas samples.

  • Data System: Agilent Chemstation or equivalent.[11]

Visualized Workflows and Relationships

Experimental Workflow for GC Column Comparison

The following diagram illustrates a typical workflow for evaluating and comparing the performance of different GC columns for a specific separation task.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Prepare Alkane Isomer Standard GC_Setup Set GC Method (Temp Program, Flow, etc.) Sample->GC_Setup Col_A Install & Condition Column A Inject_A Inject Standard on Column A Col_A->Inject_A Col_B Install & Condition Column B Inject_B Inject Standard on Column B Col_B->Inject_B GC_Setup->Col_A GC_Setup->Col_B Run_A Acquire Chromatogram A Inject_A->Run_A Data_A Analyze Data A: Retention Time, Resolution Run_A->Data_A Run_B Acquire Chromatogram B Inject_B->Run_B Data_B Analyze Data B: Retention Time, Resolution Run_B->Data_B Compare Compare Performance Metrics Data_A->Compare Data_B->Compare Select Select Optimal Column Compare->Select

Caption: Workflow for comparing GC column performance.

Factors Influencing GC Separation of Alkanes

The selection of column parameters has a direct and predictable impact on the resulting chromatographic separation. This diagram shows the key relationships between column dimensions and stationary phase properties and the primary performance outcomes.

G Phase Stationary Phase (e.g., Alumina, Polymer) Resolution Resolution (α, N) Phase->Resolution Selectivity (α) ID Column I.D. ID->Resolution Efficiency (N) Speed Analysis Speed ID->Speed Capacity Sample Capacity ID->Capacity Length Column Length Length->Resolution Efficiency (N) Length->Speed Longer = Slower Film Film Thickness Film->Resolution Retention (k) Film->Capacity Bleed Column Bleed Film->Bleed Thicker = Higher

Caption: Relationship between column parameters and performance.

Conclusion

The separation of alkane isomers by gas chromatography is most effectively achieved using PLOT columns, with the specific choice of stationary phase—alumina, porous polymer, or carbon—depending on the target analytes. Alumina PLOT columns offer excellent resolving power for C1-C8 isomers, while porous polymer columns provide robust performance for lighter hydrocarbons and are less susceptible to moisture.[6][7][8] When selecting a column, researchers must consider the trade-offs between resolution, analysis time, and sample capacity, which are governed by the column's stationary phase, internal diameter, length, and film thickness.[3][9][12] By understanding these principles and utilizing the comparative data presented, scientists can make an informed decision to optimize their chromatographic separations.

References

The Interplay of Molecular Structure and Physical Properties: Correlating Kovats Retention Index with the Boiling Point of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relationship between gas chromatographic retention and the boiling points of branched-chain alkanes, offering insights into predictive analysis and compound identification.

In the realm of chemical analysis and drug development, the accurate characterization of organic compounds is paramount. For non-polar compounds such as alkanes, two key physical properties often come into focus: the Kovats retention index (RI) and the boiling point. The Kovats RI is a standardized measure of a compound's elution time in gas chromatography (GC), relative to a series of n-alkanes. This guide provides a comparative analysis of the correlation between the Kovats retention index and the boiling point of branched alkanes, supported by experimental data and methodologies. Understanding this relationship is crucial for preliminary compound identification, purity assessment, and the development of predictive models for physicochemical properties.

Correlation of Kovats Retention Index and Boiling Point

On non-polar stationary phases in gas chromatography, the elution of alkanes is primarily governed by their volatility. Consequently, a strong correlation exists between the Kovats retention index and the boiling point of these compounds. For straight-chain alkanes (n-alkanes), this relationship is nearly linear. However, for branched alkanes, the correlation becomes more complex due to the influence of molecular structure on both retention behavior and boiling point.

As the degree of branching in an alkane isomer increases, the molecule becomes more compact. This increased compactness reduces the surface area available for intermolecular van der Waals forces, leading to a decrease in the boiling point compared to its linear counterpart.[1] Similarly, the more compact structure of a branched alkane can lead to a shorter retention time on a non-polar GC column, and thus a lower Kovats retention index.

The following tables summarize the Kovats retention indices on a non-polar squalane stationary phase and the corresponding boiling points for a series of C5 to C8 branched alkanes.

Table 1: Kovats Retention Index and Boiling Point of C5 and C6 Branched Alkanes

Compound NameMolecular FormulaStructureKovats Retention Index (Squalane)Boiling Point (°C)
n-PentaneC5H12CH3(CH2)3CH350036.1
2-Methylbutane (Isopentane)C5H12(CH3)2CHCH2CH347527.7
2,2-Dimethylpropane (Neopentane)C5H12(CH3)4C4179.5
n-HexaneC6H14CH3(CH2)4CH360068.7
2-MethylpentaneC6H14(CH3)2CH(CH2)2CH357660.3[2][3]
3-MethylpentaneC6H14CH3CH2CH(CH3)CH2CH358663.3[4][5][6]
2,2-DimethylbutaneC6H14(CH3)3CCH2CH355949.7[7][8][9][10][11]
2,3-DimethylbutaneC6H14(CH3)2CHCH(CH3)258058.0

Table 2: Kovats Retention Index and Boiling Point of C7 Branched Alkanes

Compound NameMolecular FormulaStructureKovats Retention Index (Squalane)Boiling Point (°C)
n-HeptaneC7H16CH3(CH2)5CH370098.4
2-MethylhexaneC7H16(CH3)2CH(CH2)3CH367490.1
3-MethylhexaneC7H16CH3CH2CH(CH3)(CH2)2CH368391.9[12][13][14][15]
2,2-DimethylpentaneC7H16(CH3)3CCH2CH2CH365279.2
2,3-DimethylpentaneC7H16(CH3)2CHCH(CH3)CH2CH368089.8[16][17][18][19]
2,4-DimethylpentaneC7H16(CH3)2CHCH2CH(CH3)266780.5
3,3-DimethylpentaneC7H16CH3CH2C(CH3)2CH2CH368386.1[20][21][22][23]
3-EthylpentaneC7H16(CH3CH2)3CH69493.5
2,2,3-TrimethylbutaneC7H16(CH3)3CCH(CH3)267080.9

Table 3: Kovats Retention Index and Boiling Point of C8 Branched Alkanes

Compound NameMolecular FormulaStructureKovats Retention Index (Squalane)Boiling Point (°C)
n-OctaneC8H18CH3(CH2)6CH3800125.7
2-MethylheptaneC8H18(CH3)2CH(CH2)4CH3773117.6[24][25][26][27][28]
3-MethylheptaneC8H18CH3CH2CH(CH3)(CH2)3CH3781119.0
4-MethylheptaneC8H18CH3(CH2)2CH(CH3)(CH2)2CH3780117.7
2,2-DimethylhexaneC8H18(CH3)3C(CH2)3CH3747106.8
2,3-DimethylhexaneC8H18(CH3)2CHCH(CH3)(CH2)2CH3775115.6[29][30][31][32][33]
2,4-DimethylhexaneC8H18(CH3)2CHCH2CH(CH3)CH2CH3766109.4
2,5-DimethylhexaneC8H18(CH3)2CH(CH2)2CH(CH3)2763109.1
3,3-DimethylhexaneC8H18CH3CH2C(CH3)2(CH2)2CH3776112.0
3,4-DimethylhexaneC8H18CH3CH2CH(CH3)CH(CH3)CH2CH3786117.7
3-EthylhexaneC8H18CH3CH2CH(CH2CH3)(CH2)2CH3793118.6
2,2,3-TrimethylpentaneC8H18(CH3)3CCH(CH3)CH2CH3760109.8
2,2,4-TrimethylpentaneC8H18(CH3)3CCH2CH(CH3)274599.2
2,3,3-TrimethylpentaneC8H18(CH3)2CHC(CH3)2CH2CH3784114.8[34][35][36][37]
2,3,4-TrimethylpentaneC8H18(CH3)2CHCH(CH3)CH(CH3)2780113.5[38][39][40][41][42]

Experimental Protocols

Determination of Kovats Retention Index

The Kovats retention index is determined by gas chromatography. The following provides a general experimental protocol for its determination on a non-polar stationary phase.

1. Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A non-polar capillary column, such as one coated with squalane, 100% dimethylpolysiloxane (e.g., OV-101, DB-1), or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5), is employed. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: For a mixture of alkanes with a range of boiling points, a temperature-programmed analysis is often used. A typical program might be: initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C, and hold for 5 minutes. For isothermal analysis, a constant temperature is maintained throughout the run.

  • Injector and Detector Temperature: The injector and detector are maintained at a higher temperature than the final oven temperature (e.g., 280°C) to ensure rapid volatilization of the sample and prevent condensation.

2. Sample and Standard Preparation:

  • A mixture of n-alkanes (e.g., C5 to C20) is prepared in a volatile solvent like hexane. This serves as the standard for calculating the retention indices.

  • The branched alkane sample to be analyzed is also dissolved in a suitable solvent.

3. Data Acquisition and Calculation:

  • The n-alkane standard mixture is injected into the GC to determine the retention times of each n-alkane.

  • The branched alkane sample is then injected under the identical GC conditions.

  • The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:

    I = 100 * [n + (tR(x) – tR(n)) / (tR(n+1) – tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the compound of interest (x).

    • tR(x) is the retention time of the compound of interest.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(n+1) is the retention time of the n-alkane with carbon number n+1.

For isothermal GC, the logarithm of the adjusted retention times is used in the calculation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Processing n_alkane n-Alkane Standard Mixture gc_system GC System with Non-Polar Column n_alkane->gc_system branched_alkane Branched Alkane Sample branched_alkane->gc_system data_acquisition Data Acquisition (Retention Times) gc_system->data_acquisition calculation Kovats Index Calculation data_acquisition->calculation result Kovats Retention Index calculation->result qspr_workflow cluster_data Data Collection cluster_model Model Development cluster_predict Prediction structures Molecular Structures of Alkanes descriptors Calculate Molecular Descriptors structures->descriptors boiling_points Experimental Boiling Points training Train QSPR Model boiling_points->training descriptors->training predict_bp Predict Boiling Point training->predict_bp new_structure New Branched Alkane Structure new_structure->predict_bp predicted_bp Predicted Boiling Point predict_bp->predicted_bp

References

Safety Operating Guide

Proper Disposal of 3-Ethyl Dodecane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-ethyl dodecane, a combustible liquid and aspiration hazard, in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Key Hazards & Disposal Overview

3-Ethyl Dodecane, a branched alkane, presents several hazards that must be managed during its handling and disposal. It is classified as a combustible liquid and an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[1][2][3] Repeated exposure may also cause skin dryness or cracking.[1][2][4] Due to these properties and its nature as a water-insoluble hydrocarbon, 3-ethyl dodecane is considered hazardous waste and must not be disposed of down the drain.[5][6] Proper disposal involves collection in designated, approved containers for subsequent removal by a licensed hazardous waste management company.[2][4][7]

Parameter Value/Information Source
Chemical Formula C14H30[8]
CAS Number 57297-82-2[8]
Primary Hazards Aspiration Hazard (May be fatal if swallowed and enters airways), Combustible Liquid[1][2][3]
Personal Protective Equipment (PPE) Protective gloves (Viton®, nitrile, butyl), eye protection/face protection[2][3]
Incompatible Materials Strong oxidizing agents, various plastics[3][4]
Recommended Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam[3][4]
Disposal Method Collection in an approved waste disposal plant/industrial combustion plant. Do not dispose down the drain.[2][4][6][9]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe collection and disposal of 3-ethyl dodecane waste in a laboratory environment.

1.0 Personnel Safety and Preparation

1.1. Personal Protective Equipment (PPE): Before handling 3-ethyl dodecane, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or Viton®), safety glasses, and a lab coat.[2][3] 1.2. Work Area: Conduct all transfers of 3-ethyl dodecane waste inside a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2] 1.3. Spill Kit: Ensure a spill kit appropriate for flammable liquids is readily accessible.

2.0 Waste Collection

2.1. Waste Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition, with a secure, tight-fitting lid.[6][9] 2.2. Labeling: Label the waste container with "Hazardous Waste," the full chemical name "3-Ethyl Dodecane," and any other identifiers required by your institution's environmental health and safety (EHS) department.[6] 2.3. Transfer: Carefully pour the 3-ethyl dodecane waste into the designated container, avoiding splashes. Use a funnel if necessary. 2.4. Container Closure: Securely close the waste container lid immediately after adding the waste to prevent the escape of vapors.[2][6] 2.5. Segregation: Do not mix 3-ethyl dodecane with other waste streams unless explicitly permitted by your EHS department. Incompatible materials, such as strong oxidizing agents, must be kept separate.[3][4]

3.0 Storage and Disposal

3.1. Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected.[2] Keep the container away from heat, sparks, open flames, and hot surfaces.[2][3][4] 3.2. Disposal Request: Once the container is full or has reached the storage time limit set by your institution, arrange for its disposal through your EHS department or a contracted licensed hazardous waste disposal company.[7] 3.3. Documentation: Maintain accurate records of the waste generated, as required by local and national regulations.[10]

Logical Workflow for 3-Ethyl Dodecane Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-ethyl dodecane.

G start Start: 3-Ethyl Dodecane Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container 2. Select Labeled, Compatible Hazardous Waste Container ppe->container transfer 3. Transfer Waste in Ventilated Area (Fume Hood) container->transfer seal 4. Securely Seal Waste Container transfer->seal storage 5. Store in Designated Satellite Accumulation Area seal->storage check_full Container Full or Storage Time Limit Reached? storage->check_full check_full->storage No disposal_request 6. Arrange for Disposal via Licensed Waste Management check_full->disposal_request Yes end End: Waste Disposed Compliantly disposal_request->end

Caption: Workflow for the safe disposal of 3-ethyl dodecane waste.

References

Essential Safety and Operational Guide for Handling Dodecane, 3-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Dodecane, 3-ethyl-. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield may be required for splash hazards.[4]To protect eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Glove manufacturer's compatibility charts should be consulted.To prevent skin contact.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4]To protect skin and clothing from splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]To prevent inhalation of vapors.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

Workflow for Safe Handling of this compound- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for Dodecane prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_dispense Dispense in Fume Hood prep_hood->handle_dispense Proceed to Handling handle_transport Use Secondary Containment for Transport handle_dispense->handle_transport handle_storage Store in a Cool, Well-Ventilated Area handle_transport->handle_storage cleanup_spill Clean Spills with Absorbent Material handle_storage->cleanup_spill Proceed to Cleanup cleanup_waste Collect Waste in a Labeled, Sealed Container cleanup_spill->cleanup_waste cleanup_disposal Dispose of Waste via Approved Channels cleanup_waste->cleanup_disposal

Caption: This diagram outlines the procedural workflow for the safe handling of this compound-, from preparation to disposal.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Measures for Exposure to this compound-

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air.[8] If breathing is difficult, administer oxygen.[8] If breathing has stopped, perform artificial respiration.[8] Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing.[9][10] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Seek immediate medical attention and show the safety data sheet or label to the medical professional.[3]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Use absorbent materials such as sand, earth, or a universal binder to contain the spill.[5]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for disposal.[5]

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of chemical waste through your institution's designated hazardous waste management program.[11] Do not dispose of it down the drain or with general laboratory trash.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.